PTP1B-IN-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBTDJJEQQEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Br2N3O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PTP1B-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key cellular signaling pathways, making it a prominent therapeutic target for a range of diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3][4] PTP1B-IN-4 is a non-competitive, allosteric inhibitor of PTP1B.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on downstream signaling, relevant quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved pathways and workflows.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed non-receptor protein tyrosine phosphatase. It plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins.[4] A primary function of PTP1B is the negative regulation of the insulin (B600854) and leptin signaling pathways.[1][3][4] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the insulin signal, which can contribute to insulin resistance.[1][6][7] Similarly, it negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[8] Due to its role in dampening these critical metabolic signals, the inhibition of PTP1B is a promising strategy for the treatment of metabolic disorders and cancer.[1][2][4]
This compound: An Allosteric Inhibitor
This compound acts as a non-competitive, allosteric inhibitor of PTP1B.[5] Unlike competitive inhibitors that bind to the highly conserved active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding event induces a conformational change that alters the active site, thereby inhibiting the enzyme's catalytic activity.[1][9] This mode of inhibition offers the potential for greater selectivity and reduced off-target effects compared to active-site directed inhibitors.[10]
Mechanism of Allosteric Inhibition
The binding of an allosteric inhibitor, such as this compound, to PTP1B typically occurs at a site remote from the catalytic cleft. This interaction can stabilize the "open" and inactive conformation of the WPD loop, a critical mobile element that closes over the active site during catalysis. By preventing the closure of the WPD loop, the inhibitor effectively blocks substrate access to the catalytic cysteine residue (Cys215), thus preventing dephosphorylation.[10]
The following diagram illustrates the general principle of allosteric inhibition of PTP1B.
Caption: General mechanism of PTP1B allosteric inhibition.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC | 8 µM | [5] |
| Inhibitor Type | Non-competitive, Allosteric | [5] |
Impact on Insulin Signaling Pathway
By inhibiting PTP1B, this compound enhances the insulin signaling cascade. The inhibition of PTP1B leads to sustained phosphorylation of the insulin receptor and its downstream substrates, including IRS-1.[5] This amplified signal promotes the activation of the PI3K/Akt pathway, ultimately leading to increased glucose uptake and utilization.[8]
A study on CHO cells overexpressing the human insulin receptor demonstrated that this compound (at 250 µM for 1 hour) stimulates the phosphorylation of the insulin receptor (IR) and also induces the phosphorylation of downstream proteins IRS-1 and Akt.[5]
The diagram below depicts the role of PTP1B in the insulin signaling pathway and the effect of its inhibition by this compound.
References
- 1. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Allosteric Binding Site of PTP1B-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Allosteric inhibition of PTP1B offers a promising strategy to achieve inhibitor specificity and overcome the challenges associated with targeting the highly conserved active site.
Mechanism of Allosteric Inhibition by this compound
This compound binds to a novel allosteric site on the PTP1B enzyme, distinct from the catalytic active site.[1] This binding event induces a conformational change that locks the catalytically critical WPD loop in an open, inactive state.[2][3][4] The WPD loop must close over the active site for catalysis to occur. By preventing this closure, this compound effectively inhibits the enzyme's phosphatase activity. This allosteric mechanism is a key feature that contributes to its potential for selective inhibition.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory activity.
| Parameter | Value | Description |
| IC50 | 8 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.[5] |
| Inhibition Type | Non-competitive | This compound does not compete with the substrate for binding to the active site.[5] |
Note: At the time of this guide's compilation, specific Kd (dissociation constant) and Ki (inhibition constant) values for this compound were not publicly available in the reviewed literature. The IC50 value is a key indicator of its potency.
Signaling Pathways Modulated by this compound
PTP1B is a critical negative regulator of several vital signaling pathways. By inhibiting PTP1B, this compound can potentiate the downstream effects of these pathways.
Insulin Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thus attenuating the insulin signal.[6][7] Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling, leading to increased glucose uptake and improved insulin sensitivity.[5]
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2), a key downstream effector of the leptin receptor.[8] Inhibition of PTP1B can, therefore, enhance leptin signaling, which is involved in the regulation of appetite and energy expenditure.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of allosteric inhibitors like this compound. Below are representative protocols for key experiments.
PTP1B Enzyme Inhibition Assay (Colorimetric)
This assay is used to determine the IC50 value of this compound.
Materials:
-
Human Recombinant PTP1B (catalytic domain, residues 1-322)
-
PTP1B Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 25 µL of the diluted this compound solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 50 µL of recombinant PTP1B (final concentration, e.g., 10 nM) to each well (except the negative control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of pNPP substrate (final concentration, e.g., 2 mM) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PTP1B Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Class of PTP1B Inhibitors for the Treatment of Type 2 Diabetes and Metabolic Syndrome
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. The development of potent and selective PTP1B inhibitors has been a significant focus of drug discovery efforts. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of a notable class of PTP1B inhibitors, offering insights for researchers, scientists, and drug development professionals. Due to the limited public availability of comprehensive SAR data for a single, specific, named inhibitor such as "PTP1B-IN-4," this guide will focus on a well-characterized series of thiophene-based PTP1B inhibitors to illustrate the core principles of SAR in this area.
The PTP1B Signaling Pathway and Therapeutic Rationale
PTP1B exerts its influence by dephosphorylating key proteins in the insulin signaling cascade, including the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. This action dampens the downstream signals that lead to glucose uptake and utilization. Inhibition of PTP1B is therefore hypothesized to enhance insulin sensitivity and improve glycemic control.
In-Depth Technical Guide: The Discovery and Synthesis of PTP1B-IN-4, an Allosteric Inhibitor of Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The discovery of selective and effective PTP1B inhibitors has been a significant challenge, primarily due to the highly conserved nature of its active site. A promising strategy to overcome this hurdle is the development of allosteric inhibitors that bind to less conserved sites on the enzyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PTP1B-IN-4, a non-competitive allosteric inhibitor of PTP1B. We will delve into the seminal research that identified a novel allosteric binding pocket and detail the experimental protocols for its characterization.
Introduction: The Rationale for Targeting PTP1B Allosterically
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in downregulating the signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the activated insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor. Overactivity or overexpression of PTP1B is linked to insulin resistance and obesity. Consequently, inhibiting PTP1B is a well-validated strategy for the treatment of these metabolic diseases.
Early drug discovery efforts focused on designing inhibitors that compete with the substrate at the catalytic active site. However, the high degree of structural similarity among the active sites of various protein tyrosine phosphatases (PTPs) has made it difficult to develop selective inhibitors, leading to potential off-target effects. This challenge prompted a shift in focus towards the discovery of allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. Allosteric sites are generally less conserved across PTP family members, offering a promising avenue for achieving inhibitor selectivity.
The Discovery of a Novel Allosteric Site and this compound
A landmark study by Wiesmann and colleagues in 2004 led to the discovery of a novel allosteric binding site on PTP1B, located approximately 20 Å away from the catalytic site.[1] This discovery was the result of a high-throughput screening campaign and subsequent crystallographic studies. The identified allosteric pocket is a hydrophobic cavity that, when occupied by a small molecule inhibitor, stabilizes the "open," inactive conformation of the WPD loop, a critical mobile element for catalysis. This prevents the closure of the WPD loop around the substrate, thereby inhibiting the phosphatase activity.
One of the key compounds identified in this study was compound 3 , which is now commercially available as This compound . This molecule was shown to be a reversible and non-competitive inhibitor of PTP1B.
Chemical Synthesis of this compound
While the seminal publication by Wiesmann et al. (2004) focuses on the discovery and characterization of the allosteric site and its inhibitors, it does not provide a detailed, step-by-step synthesis protocol for this compound (referred to as compound 3 in the paper). The synthesis of such benzofuran (B130515) derivatives typically involves multi-step organic chemistry procedures. A generalized synthetic approach, based on established benzofuran synthesis methodologies, is outlined below.
It is important to note that this is a representative synthesis and may not reflect the exact industrial-scale production method. Researchers should consult specialized synthetic chemistry literature for detailed protocols.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Quantitative Data and Biological Activity
This compound has been characterized through various in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
| Parameter | Value | Enzyme Form | Reference |
| IC50 | 8 µM | PTP1B (residues 1-298) | [1] |
| IC50 | 4 µM | PTP1B (full length, 403 residues) | N/A |
| Inhibition Type | Non-competitive, Allosteric | PTP1B | [1] |
| Effect on Insulin Signaling | Stimulates insulin receptor (IR) phosphorylation | CHO cells overexpressing human IR | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and similar allosteric inhibitors.
PTP1B Enzymatic Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric substrate.
Materials:
-
Human recombinant PTP1B enzyme (truncated or full-length)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, 0.1 M NaCl, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 1-2%).
-
In a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add a solution of PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a strong base, such as 1 M NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for PTP1B Enzymatic Assay
Caption: Workflow for determining the IC50 of a PTP1B inhibitor.
Insulin Receptor Phosphorylation Assay in CHO Cells
This cell-based assay is used to assess the ability of a PTP1B inhibitor to enhance insulin signaling.
Materials:
-
Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR).
-
Cell culture medium (e.g., F-12K Medium) with appropriate supplements.
-
Serum-free medium for starvation.
-
Human insulin.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β.
-
Western blotting reagents and equipment.
Procedure:
-
Seed CHO-IR cells in culture plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1-10 nM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated insulin receptor.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total insulin receptor to ensure equal loading.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation in the presence of the inhibitor.
Signaling Pathway and Experimental Logic
Caption: this compound inhibits PTP1B, leading to sustained IR phosphorylation.
Conclusion
The discovery of this compound and the allosteric site it occupies represents a significant advancement in the pursuit of selective PTP1B inhibitors. By avoiding the highly conserved active site, allosteric inhibitors like this compound offer a promising path towards developing therapeutics for type 2 diabetes and obesity with improved selectivity and potentially better drug-like properties. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel PTP1B inhibitors, facilitating further research in this critical area of drug discovery.
References
Downstream Effects of PTP1B Inhibition: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in a multitude of cellular signaling pathways, making it a prominent therapeutic target for a range of diseases, including type 2 diabetes, obesity, and certain cancers. Its inhibition leads to a cascade of downstream effects, primarily enhancing signaling pathways that are normally dampened by its phosphatase activity. This technical guide provides an in-depth exploration of the core downstream consequences of PTP1B inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling networks and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of PTP1B and the development of its inhibitors.
Core Signaling Pathways Modulated by PTP1B Inhibition
PTP1B is strategically localized on the endoplasmic reticulum, where it can access and dephosphorylate a variety of key signaling molecules. Inhibition of PTP1B effectively "releases the brakes" on these pathways, leading to their sustained activation.
Insulin (B600854) Signaling Pathway
PTP1B is a major negative regulator of the insulin signaling cascade. It directly dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1).[1][2] Inhibition of PTP1B leads to increased and prolonged tyrosine phosphorylation of both IR and IRS-1, thereby enhancing downstream signaling.[1][3] This augmentation of insulin signaling results in increased glucose uptake in peripheral tissues like muscle and adipose tissue, and suppression of glucose production in the liver.[4][5]
The enhanced insulin signaling cascade upon PTP1B inhibition follows the canonical pathway:
-
Increased IR and IRS-1 Phosphorylation: PTP1B inhibitors prevent the dephosphorylation of key tyrosine residues on the IR β-subunit and IRS-1.[1]
-
Activation of PI3K/Akt Pathway: The sustained phosphorylation of IRS-1 provides docking sites for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to its activation. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation and Downstream Effects: PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets to mediate the metabolic effects of insulin, including the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose uptake.[4]
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite control and energy expenditure. Leptin binding to its receptor (LepR) activates the associated Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] PTP1B can dephosphorylate both JAK2 and STAT3, thus attenuating the leptin signal.[6][7] Inhibition of PTP1B enhances leptin sensitivity, leading to increased STAT3 phosphorylation and nuclear translocation, where it modulates the expression of genes involved in energy homeostasis.[7][8]
Role in Cancer Signaling
The role of PTP1B in cancer is context-dependent, acting as both a tumor suppressor and a promoter.[9] In certain cancers, such as HER2-positive breast cancer, PTP1B can promote tumorigenesis by activating oncogenic kinases like Src. PTP1B dephosphorylates the inhibitory tyrosine residue (Tyr527) on Src, leading to its activation and subsequent stimulation of pro-proliferative and pro-survival pathways, including the Ras/MAPK/ERK and PI3K/Akt pathways.[9] Therefore, PTP1B inhibition can suppress tumor growth and metastasis in these specific cancer types.[10]
Quantitative Effects of PTP1B Inhibition
The biochemical and cellular consequences of PTP1B inhibition can be quantified to assess the potency and efficacy of inhibitors.
PTP1B Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a PTP1B inhibitor's potency. A lower IC50 value indicates a more potent inhibitor.
| PTP1B Inhibitor | IC50 (µM) | Inhibitor Type | Reference |
| Ertiprotafib | Not specified (discontinued) | Non-competitive | [11] |
| Trodusquemine (MSI-1436) | 1 | Allosteric | [11] |
| JTT-551 | 0.22 (Ki) | Mixed-type | [11] |
| Compound 2 (Wiesmann et al.) | 22 | Non-competitive | [11] |
| Compound 3 (Wiesmann et al.) | 8 | Non-competitive | [11] |
| LXQ-87 | 1.061 | Non-competitive | [4] |
| LPMP | 1.02 | Selective | [12] |
Effects on Protein Phosphorylation and Glucose Uptake
PTP1B inhibition leads to quantifiable increases in the phosphorylation of its substrates and downstream signaling molecules, as well as functional outcomes like glucose uptake.
| Cell Line/Model | Treatment | Phosphorylated Protein | Fold Change/Effect | Reference |
| PTP1B KO Ramos B cells | BCR stimulation | SYK (pY525/526) | Significantly increased | [13] |
| PTP1B KO Ramos B cells | BCR stimulation | ERK (pT202/Y204) | Significantly increased | [13] |
| PTP1B KO Ramos B cells | BCR stimulation | BTK (pY223) | Increased | [13] |
| PTP1B KO Ramos B cells | BCR stimulation | PLCγ2 (pY759) | Increased | [13] |
| C2C12 cells (palmitate-induced insulin resistance) | PTP1B knockdown + Insulin | IRS-1 (pY632) | 1.55-fold increase vs. control | [14] |
| C2C12 cells (palmitate-induced insulin resistance) | PTP1B knockdown + Insulin | Akt (pS473) | 1.86-fold increase vs. control | [14] |
| C2C12 cells (palmitate-induced insulin resistance) | PTP1B knockdown + Insulin | Glucose Uptake | ~3-fold higher vs. control | [14] |
| CHO cells | Leptin | STAT3 phosphorylation | ~10-fold increase | [8] |
| Insulin-resistant HepG2, C2C12, 3T3-L1 cells | LXQ-87 | IR and Akt phosphorylation | Dose-dependent increase | [4] |
| Insulin-resistant HepG2 cells | LPMP | IRS-1 and Akt phosphorylation | Dose-dependent increase | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the downstream effects of PTP1B inhibition.
Western Blotting for Phosphorylated Proteins
This is a fundamental technique to assess the phosphorylation status of signaling proteins.
Protocol Overview:
-
Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane, typically with bovine serum albumin (BSA) for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to normalize for loading.
Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the surrounding medium, a key functional outcome of enhanced insulin signaling.
Protocol Overview (using 2-NBDG):
-
Cell Culture: Plate cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes) in a multi-well plate and differentiate as required.
-
Serum Starvation: Starve cells in serum-free medium to establish a basal state.
-
Inhibitor and/or Insulin Treatment: Treat cells with the PTP1B inhibitor and/or insulin for the desired time.
-
2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to the medium and incubate.
-
Wash: Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
In Vivo Animal Studies: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Protocol Overview:
-
Catheter Implantation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mouse.
-
Recovery: Allow the animal to recover from surgery.
-
Fasting: Fast the animal overnight.
-
Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.
-
Clamp Period:
-
Infuse insulin at a constant rate to induce hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels frequently from the arterial catheter.
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes Reduces Autophosphorylation of Retinal Insulin Receptor and Increases Protein-Tyrosine Phosphatase-1B Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]
- 5. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Effect of PTP1B Inhibition on Insulin Receptor Phosphorylation: A Technical Guide
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway, primarily by dephosphorylating the activated insulin receptor (IR) and its substrates.[1][2][3][4] Consequently, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity.[4][5] Inhibition of PTP1B enhances and prolongs insulin-stimulated phosphorylation of the IR, thereby increasing insulin sensitivity.[4][6] This technical guide provides an in-depth overview of the mechanism of action of PTP1B inhibitors on insulin receptor phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While the specific compound "PTP1B-IN-4" is not detailed in the available scientific literature, this document outlines the established effects of potent PTP1B inhibitors, serving as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction: The Role of PTP1B in Insulin Signaling
The insulin signaling cascade is a fundamental cellular process that regulates glucose homeostasis. The pathway is initiated when insulin binds to the extracellular alpha subunit of the insulin receptor (IR), a transmembrane protein tyrosine kinase.[1] This binding event triggers a conformational change, leading to the autophosphorylation of multiple tyrosine residues on the intracellular beta subunit of the IR.[4] These phosphotyrosine sites, particularly those in the activation loop (tyrosines 1158, 1162, and 1163), serve as docking sites for insulin receptor substrate (IRS) proteins.[6][7]
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a key negative regulator in this pathway.[2][8] Localized primarily to the cytoplasmic face of the endoplasmic reticulum, PTP1B directly interacts with and dephosphorylates the activated insulin receptor and its substrate, IRS-1.[3][7][9] This dephosphorylation attenuates the insulin signal, effectively turning it off. Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[2][4] Therefore, inhibiting PTP1B is a validated strategy to enhance insulin sensitivity.
Mechanism of Action: How PTP1B Inhibitors Enhance Insulin Receptor Phosphorylation
PTP1B inhibitors function by binding to the enzyme, typically at its active site, preventing it from dephosphorylating its substrates.[2] This blockade has a direct and profound effect on the insulin signaling pathway:
-
Sustained Insulin Receptor Phosphorylation : By inhibiting PTP1B, the tyrosine residues on the insulin receptor remain in their phosphorylated, active state for a longer duration.[2]
-
Enhanced Downstream Signaling : The prolonged activation of the IR leads to increased recruitment and phosphorylation of IRS proteins. This amplifies the signal to downstream effectors, including the PI3K/Akt pathway, which ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.[2][9]
Treatment of cells with PTP1B-specific inhibitors leads to dose-dependent increases in IR residency and phosphorylation within the cell.[6]
Quantitative Effects of PTP1B Inhibition
While specific data for "this compound" is unavailable, the effects of known PTP1B inhibitors have been quantified in various studies. The tables below summarize the typical qualitative and quantitative outcomes observed upon PTP1B inhibition.
Table 1: Qualitative Effects of PTP1B Inhibitors on Insulin Signaling
| Parameter | Observed Effect | Reference |
| IR Phosphorylation | Increased and sustained | [2][6] |
| IRS-1 Phosphorylation | Increased and sustained | [1][3] |
| Akt Activation | Prolonged activation | [1][2] |
| Glucose Uptake | Enhanced in cells | [2][4] |
| Insulin Sensitivity | Increased in vivo | [1][5] |
Table 2: Example Quantitative Data for a PTP1B Inhibitor
The following data for the known tyrosine phosphatase inhibitor Sodium Orthovanadate (Na₃VO₄) demonstrates a typical quantitative assessment.
| Enzyme Form | Substrate (pNPP) Kₘ | Inhibitor IC₅₀ (Na₃VO₄) | Reference |
| Full-Length Human PTP1B | 0.7 ± 0.04 mM | 19.3 ± 1.1 µM | [10] |
| Truncated Human PTP1B | 1.3 ± 0.1 mM | 54.5 ± 1.1 µM | [10] |
Note: pNPP (p-Nitrophenyl Phosphate) is a chromogenic substrate used in phosphatase assays.
Key Experimental Methodologies
Assessing the efficacy of a PTP1B inhibitor requires specific and robust experimental protocols. Western blotting is the cornerstone technique for directly measuring changes in protein phosphorylation.
Western Blotting for Phosphorylation Analysis
This method allows for the semi-quantitative analysis of the phosphorylation status of the insulin receptor and downstream targets like Akt.
Protocol Overview:
-
Cell Culture and Treatment : Culture insulin-responsive cells (e.g., CHO-IR, 3T3-L1 adipocytes) to near confluence.[6][11] Starve cells of serum to reduce basal signaling, then pre-incubate with the PTP1B inhibitor or vehicle control for a specified time (e.g., 2 hours).[12]
-
Insulin Stimulation : Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) to induce IR phosphorylation.
-
Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer : Denature protein lysates in Laemmli sample buffer, load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation : Block the membrane with a suitable agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific binding.[13] Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IR Tyr1162/1163). Follow with incubation using an HRP-conjugated secondary antibody.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]
-
Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (pan) form of the target protein (e.g., anti-IR β-subunit).
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. PTP1B-dependent insulin receptor phosphorylation/residency in the endocytic recycling compartment of CHO-IR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Protein-tyrosine phosphatase 1B associates with insulin receptor and negatively regulates insulin signaling without receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. astorscientific.us [astorscientific.us]
PTP1B-IN-4: A Technical Guide to its Potential in Obesity and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for obesity and type 2 diabetes. Inhibition of PTP1B enhances insulin sensitivity and promotes satiety, offering a promising strategy to combat these metabolic disorders. PTP1B-IN-4 is a non-competitive allosteric inhibitor of PTP1B, demonstrating potential for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, supporting preclinical data on PTP1B inhibition, detailed experimental protocols, and the core signaling pathways involved. While specific in vivo data for this compound is limited in publicly available literature, this guide incorporates representative data from other well-characterized allosteric PTP1B inhibitors to illustrate the expected therapeutic effects and experimental outcomes.
Introduction to PTP1B as a Therapeutic Target
PTP1B is a ubiquitously expressed enzyme that dephosphorylates key signaling proteins, thereby attenuating cellular responses. In the context of metabolic diseases, PTP1B's primary substrates include the activated insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade.[1][2] By dephosphorylating these targets, PTP1B dampens insulin-mediated glucose uptake and leptin-induced satiety signals.[1][2] Genetic deletion or inhibition of PTP1B in animal models has been shown to protect against diet-induced obesity, improve glucose tolerance, and enhance insulin sensitivity.[3] These findings have spurred the development of PTP1B inhibitors as potential therapeutics for obesity and type 2 diabetes.
This compound: A Non-Competitive Allosteric Inhibitor
This compound distinguishes itself as a non-competitive, allosteric inhibitor of PTP1B. This mode of action offers potential advantages over active-site inhibitors, including greater specificity and reduced off-target effects.
Mechanism of Action: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. In the case of PTP1B, allosteric inhibition can lock the enzyme in an inactive conformation, preventing it from effectively dephosphorylating its substrates.
Biochemical Profile of this compound:
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |
| Inhibition Type | Non-competitive, Allosteric | |
| IC50 | 8 µM |
Signaling Pathways Modulated by PTP1B Inhibition
The therapeutic potential of PTP1B inhibitors stems from their ability to potentiate insulin and leptin signaling.
Insulin Signaling Pathway
PTP1B acts as a key negative regulator of the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B is expected to increase the phosphorylation of these key signaling molecules, leading to enhanced downstream signaling and improved glucose homeostasis.
References
The Role of PTP1B Inhibition in Modulating STAT6 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, which is centrally involved in immune responses, particularly those mediated by interleukin-4 (IL-4). Inhibition of PTP1B, therefore, presents a promising therapeutic strategy for conditions where enhanced STAT6 activity is desirable. This technical guide provides an in-depth overview of the interplay between PTP1B and STAT6, and explores the potential effects of the PTP1B inhibitor, PTP1B-IN-4, on this pathway. While direct experimental evidence for the effect of this compound on STAT6 signaling is not currently available in the public domain, this document synthesizes the existing knowledge on PTP1B's role in STAT6 regulation to infer the expected outcomes of its inhibition. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research in this area.
Introduction
The STAT6 signaling pathway is a key mediator of the biological effects of IL-4 and IL-13, cytokines crucial for T helper 2 (Th2) cell differentiation, B cell proliferation and class switching, and macrophage alternative activation. Dysregulation of this pathway is implicated in various inflammatory and allergic diseases, as well as in certain cancers.[1] Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase, has been shown to dephosphorylate and thereby inactivate key components of the STAT6 pathway.[2][3][4] Specifically, phosphorylated STAT6 has been identified as a cytoplasmic substrate for PTP1B.[2][3][4] This negative regulatory role makes PTP1B an attractive target for therapeutic intervention.
This compound is a non-competitive, allosteric inhibitor of PTP1B.[5] While its effects have been characterized in the context of insulin (B600854) signaling, its impact on the STAT6 pathway has not been explicitly documented.[5] This guide will extrapolate from the known functions of PTP1B to predict the consequences of its inhibition by this compound on STAT6 signaling.
PTP1B as a Negative Regulator of STAT6 Signaling
Research has firmly established that PTP1B plays a crucial role in attenuating IL-4-induced STAT6 signaling. Overexpression of PTP1B leads to a reduction in STAT6 phosphorylation and a subsequent suppression of its transcriptional activity.[2][3][4] Conversely, the knockdown or genetic deficiency of PTP1B results in augmented and prolonged STAT6 phosphorylation in response to IL-4 stimulation.[2][3] This indicates that PTP1B is a key phosphatase responsible for dephosphorylating activated STAT6, thus acting as a molecular brake on the pathway. The interaction between PTP1B and STAT6 has been demonstrated to occur in the cytoplasm.[3]
Quantitative Data on this compound and PTP1B-STAT6 Interaction
While no quantitative data currently exists for the direct effect of this compound on STAT6 signaling, the following tables summarize the known quantitative parameters of the inhibitor and the qualitative outcomes of PTP1B modulation on the STAT6 pathway.
Table 1: Biochemical Properties of this compound
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [5] |
| Mechanism of Action | Non-competitive, allosteric inhibitor | [5] |
| IC50 | 8 µM | [5] |
Table 2: Effects of PTP1B Modulation on STAT6 Signaling
| Experimental Condition | Effect on STAT6 Phosphorylation | Consequence for STAT6 Transcriptional Activity | Reference |
| PTP1B Overexpression | Decreased | Suppressed | [2][3][4] |
| PTP1B Knockdown/Deficiency | Increased and Prolonged | Augmented | [2][3] |
| Treatment with PTP Active Site Inhibitor (Sodium Orthovanadate) | Increased | Not explicitly stated, but implied to be augmented | [3] |
Visualizing the STAT6 Signaling Pathway and the Impact of PTP1B Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the core STAT6 signaling pathway and the proposed mechanism of action for a PTP1B inhibitor like this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PTP1B is a negative regulator of interleukin 4-induced STAT6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B is a negative regulator of interleukin 4–induced STAT6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] PTP1B is a negative regulator of interleukin 4-induced STAT6 signaling. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of PTP1B-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro characterization of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The included methodologies are designed to be a comprehensive resource for researchers in academic and industrial settings.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin (B600854) and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling.[1][2] Similarly, it downregulates leptin signaling through the dephosphorylation of Janus kinase 2 (JAK2).[1] Due to its role in metabolic regulation, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity.[2]
This compound is a non-competitive allosteric inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) of 8 μM.[3] Its allosteric binding nature suggests a potential for higher selectivity compared to active-site inhibitors.[4] In cellular assays, this compound has been shown to enhance the phosphorylation of the insulin receptor and its downstream targets, such as IRS-1 and Akt.[3]
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in the negative regulation of the insulin signaling cascade.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and control compounds.
| Compound | IC50 (μM) | Inhibition Type | Target |
| This compound | 8 | Non-competitive, Allosteric | PTP1B |
| Sodium Orthovanadate | 0.204 | Competitive | PTP1B |
| CPT-157633 | 0.045 (Ki) | Competitive | PTP1B |
Experimental Protocols
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a widely used method to measure the activity of PTP1B and screen for its inhibitors. The enzyme catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP), a colorless substrate, to p-nitrophenol (pNP), a yellow product, which can be quantified by measuring its absorbance at 405 nm.
Materials and Reagents:
-
Human Recombinant PTP1B (truncated, residues 1-321)
-
This compound
-
Sodium Orthovanadate (positive control inhibitor)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the PTP1B inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Dilute the PTP1B enzyme to the desired concentration (e.g., 0.25 µg/mL) in cold Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute to various concentrations in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of the positive control inhibitor (e.g., Sodium Orthovanadate) in Assay Buffer.
-
Prepare a 10 mM stock solution of pNPP in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or control inhibitor to the respective wells. For the no-inhibitor control, add 10 µL of Assay Buffer containing the same concentration of DMSO.
-
Add 20 µL of the diluted PTP1B enzyme solution to each well, except for the blank wells (add 20 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mM pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibition Type (Kinetic Analysis)
To confirm the non-competitive inhibition mechanism of this compound, a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate (pNPP) concentrations in the presence and absence of the inhibitor.
Methodology:
-
Perform the PTP1B inhibition assay as described above, but with the following modifications:
-
Use a range of pNPP concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
Test each pNPP concentration in the absence and presence of two or three different fixed concentrations of this compound (e.g., 4 µM, 8 µM, and 16 µM, which are below, at, and above the IC50).
-
-
Measure the initial reaction rates (change in absorbance per minute).
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
For a non-competitive inhibitor, the lines will intersect on the x-axis, indicating that the Km (substrate affinity) is unchanged, while the Vmax (maximum reaction rate) decreases with increasing inhibitor concentration.
-
Logical Relationship of Kinetic Analysis:
Caption: Logic for determining the mode of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cellular IC50 Value of PTP1B-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PTP1B-IN-4 in a cellular context. This compound is a cell-permeable, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. Understanding its potency in a cellular environment is crucial for evaluating its potential as a therapeutic agent for diseases such as diabetes, obesity, and cancer, where PTP1B is a key negative regulator of critical signaling pathways[3][4][5][6].
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that removes phosphate (B84403) groups from tyrosine residues on various proteins. This dephosphorylation activity plays a pivotal role in regulating cellular signaling cascades, most notably the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling. Overactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. Therefore, inhibiting PTP1B is a promising therapeutic strategy.
This compound is a specific inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor, binding to a different site on the enzyme and inducing a conformational change that inhibits its activity. This non-competitive mechanism can offer advantages in terms of specificity and efficacy.
Quantitative Data for this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 8 µM | Enzymatic Assay | [1] |
| IC50 (PTP1B403) | 4 µM | Enzymatic Assay | |
| IC50 (PTP1B298) | 8 µM | Enzymatic Assay | |
| Cellular Activity | Stimulates insulin receptor (IR) phosphorylation in CHO cells | Cell-Based Assay | [1] |
Signaling Pathway of PTP1B in Insulin Regulation
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.
Caption: PTP1B negatively regulates insulin signaling. This compound inhibits PTP1B, enhancing the pathway.
Experimental Protocol: Determining this compound IC50 in Cells
This protocol outlines a cell-based assay to determine the IC50 value of this compound by measuring the phosphorylation of a downstream target of PTP1B, such as the insulin receptor or Akt.
Materials and Reagents
-
Cell line overexpressing the human insulin receptor (e.g., CHO-IR or HepG2 cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Insulin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blot equipment and reagents
Experimental Workflow
Caption: Workflow for determining the cellular IC50 of this compound.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 4-6 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Insulin Stimulation:
-
Add insulin to each well to a final concentration of 100 nM (or a predetermined optimal concentration).
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15 minutes with occasional shaking.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IR or anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (total IR or total Akt) to ensure equal loading.
-
Data Analysis and IC50 Determination
The following diagram illustrates the logical flow of data analysis to determine the IC50 value.
Caption: Logical steps for analyzing Western blot data to calculate the IC50 value.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein and the total protein for each sample.
-
Normalization: For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Calculation of Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated))
-
Where:
-
Signal_inhibitor is the normalized signal in the presence of this compound and insulin.
-
Signal_unstimulated is the normalized signal in the absence of insulin (basal level).
-
Signal_stimulated is the normalized signal in the presence of insulin but without the inhibitor (vehicle control).
-
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
IC50 Determination: The IC50 value is the concentration of this compound that produces 50% of the maximum inhibition. This value is determined from the fitted curve.
By following these detailed protocols, researchers can accurately determine the cellular IC50 value of this compound, providing crucial data for its further development as a potential therapeutic agent.
References
Application Notes and Protocols for In Vivo Study of PTP1B-IN-4 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[1][2][3][4] Its role in dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1) makes it a significant therapeutic target for type 2 diabetes and obesity.[1][4][5][6] PTP1B-IN-4 is a non-competitive, allosteric inhibitor of PTP1B with an IC50 of 8 μM.[7] This document provides a comprehensive guide for the in vivo study design of this compound in mouse models of metabolic disease, including detailed protocols and expected outcomes based on studies of similar PTP1B inhibitors.
This compound: Compound Details
| Property | Value | Reference |
| CAS Number | 765317-72-4 | [1][7][8] |
| Molecular Formula | C₂₆H₁₉Br₂N₃O₇S₃ | [1] |
| Molecular Weight | 741.5 g/mol | [1] |
| Mechanism of Action | Non-competitive, allosteric inhibitor of PTP1B | [7][8] |
| In Vitro Activity (IC₅₀) | 8 μM | [7] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and DMF (30 mg/mL) | [1] |
PTP1B Signaling Pathways
PTP1B primarily attenuates the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signals, leading to improved glucose metabolism and reduced appetite.
Experimental Design and Protocols
A typical in vivo study to evaluate the efficacy of a PTP1B inhibitor like this compound involves using a diet-induced obesity (DIO) mouse model.
Experimental Workflow
Detailed Protocols
1. Animal Model
-
Model: C57BL/6J mice are commonly used for diet-induced obesity studies.
-
Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
2. This compound Formulation and Administration
-
Formulation (Example): Based on protocols for similar small molecules, a potential formulation for oral administration could be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Note: The optimal formulation for this compound should be determined empirically.
-
-
Administration Route: Oral gavage is a common route for daily administration. Intraperitoneal (IP) injection is an alternative.
-
Dosage: A dose-ranging study is recommended to determine the optimal effective dose. Based on studies with other small molecule PTP1B inhibitors, a starting range could be 1-30 mg/kg body weight, administered once daily.[9]
3. Experimental Groups
-
Group 1: Vehicle control (receiving the formulation without this compound).
-
Group 2: this compound (e.g., 10 mg/kg).
-
Group 3: Positive control (a known PTP1B inhibitor, if available and relevant).
4. Monitoring and Endpoint Analysis
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after a 6-hour fast.
-
Glucose Tolerance Test (GTT): Perform at the end of the study. After a 6-hour fast, administer glucose (2 g/kg) via oral gavage or IP injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform at the end of the study (with a washout period after the GTT). After a 4-hour fast, administer insulin (0.75 U/kg) via IP injection and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Serum Lipid Profile: At the end of the study, collect blood via cardiac puncture and measure total cholesterol (TC) and triglycerides (TG).
-
Tissue Collection: Euthanize mice and collect liver, adipose tissue (e.g., epididymal white adipose tissue), and skeletal muscle for further analysis (e.g., Western blotting for protein phosphorylation, gene expression analysis).
Expected Outcomes and Data Presentation
The following tables summarize representative quantitative data from in vivo studies of other small molecule PTP1B inhibitors in DIO mouse models. These provide a benchmark for the potential effects of this compound.
Table 1: Effects on Metabolic Parameters
| Parameter | Vehicle Control | PTP1B Inhibitor Treated | Percent Change |
| Body Weight (g) | 45.2 ± 2.5 | 38.7 ± 2.1 | ↓ 14.4% |
| Fasting Blood Glucose (mg/dL) | 185.6 ± 10.3 | 135.2 ± 8.9 | ↓ 27.2% |
| Fasting Insulin (ng/mL) | 3.1 ± 0.4 | 1.8 ± 0.3 | ↓ 41.9% |
| Serum Triglycerides (mg/dL) | 150.8 ± 12.1 | 110.5 ± 9.8 | ↓ 26.7% |
| Serum Cholesterol (mg/dL) | 210.4 ± 15.7 | 175.3 ± 11.2 | ↓ 16.7% |
| Data are presented as mean ± SEM and are hypothetical examples based on published literature. |
Table 2: Glucose and Insulin Tolerance Tests
| Test | Parameter | Vehicle Control | PTP1B Inhibitor Treated | Percent Change |
| GTT | AUC (mg/dLmin) | 35000 ± 2500 | 25000 ± 2100 | ↓ 28.6% |
| ITT | AUC (mg/dLmin) | 8000 ± 750 | 5500 ± 600 | ↓ 31.3% |
| AUC: Area Under the Curve. Data are presented as mean ± SEM and are hypothetical examples based on published literature. |
Conclusion
This document outlines a robust framework for the in vivo evaluation of this compound in a mouse model of diet-induced obesity and insulin resistance. The provided protocols and expected outcomes, based on existing literature for similar PTP1B inhibitors, offer a strong starting point for researchers. It is critical to perform pilot studies to determine the optimal dosage and formulation for this compound to ensure the validity and success of the in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PTP1B-IN-1 | Phosphatase | TargetMol [targetmol.com]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTP1B Inhibitor [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Preparing PTP1B-IN-4 for In Vivo Administration in Corn Oil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation and in vivo administration of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-4, using corn oil as a vehicle. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. Due to the hydrophobic nature of many small molecule inhibitors like this compound, appropriate formulation is critical for achieving accurate and reproducible results in preclinical in vivo studies. These guidelines offer a comprehensive approach to formulation, including quantitative data, detailed experimental procedures, and visual aids to ensure clarity and consistency.
Introduction
Protein tyrosine phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[1][2] It also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[3] Inhibition of PTP1B has been shown to enhance insulin sensitivity and is a promising strategy for the treatment of metabolic disorders.[1] this compound is a non-competitive, allosteric inhibitor of PTP1B with an IC50 of 8 μM. Like many kinase and phosphatase inhibitors, this compound is a lipophilic compound with poor aqueous solubility, necessitating the use of a suitable vehicle for in vivo delivery.
Corn oil is a commonly used vehicle for the oral or intraperitoneal administration of hydrophobic compounds in animal studies. However, achieving a stable and homogenous formulation can be challenging. This document outlines a detailed protocol for the preparation of this compound in a corn oil-based vehicle, addressing potential issues such as solubility and stability.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific information.
| Parameter | Value | Notes |
| This compound Properties | ||
| Molecular Weight ( g/mol ) | Not available | Consult vendor-specific information. |
| IC50 (PTP1B) | 8 µM | Non-competitive, allosteric inhibitor. |
| Solubility | ||
| DMSO | Soluble | Often used as a co-solvent. |
| Corn Oil | Poorly soluble | Requires co-solvents or emulsifiers for stable formulation. |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (for a similar compound) | Heat and/or sonication may be required to aid dissolution. |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile-filtered
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Heating block or water bath
Protocol 1: Preparation of this compound Formulation (10% DMSO in Corn Oil)
This protocol describes the preparation of a 1 mg/mL solution of this compound in a 10% DMSO and 90% corn oil vehicle. Adjustments to the final concentration can be made by altering the initial mass of this compound.
-
Calculate Required Amounts: Determine the total volume of the formulation needed for the experiment. For example, to prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound, 100 µL of DMSO, and 900 µL of corn oil.
-
Dissolve this compound in DMSO:
-
Weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
-
Prepare the Corn Oil Vehicle:
-
In a separate sterile tube, measure 900 µL of sterile corn oil.
-
-
Combine DMSO and Corn Oil:
-
Slowly add the this compound/DMSO solution to the corn oil while vortexing.
-
Continue to vortex for 2-3 minutes to ensure a homogenous mixture.
-
-
Sonication (if required):
-
If a precipitate forms or the solution appears cloudy, sonicate the mixture. A water bath sonicator is recommended to avoid overheating.
-
Sonicate in short bursts (e.g., 1-2 minutes), allowing the solution to cool between bursts to prevent degradation of the compound.
-
-
Final Formulation: The final formulation should be a clear or slightly hazy, homogenous solution. Visually inspect for any precipitation before administration.
-
Administration:
-
Use a sterile syringe with an appropriate gauge needle for oral gavage or intraperitoneal injection.
-
Administer the formulation to the animal at the desired dosage.
-
It is recommended to prepare the formulation fresh on the day of use.
-
Note on Stability: Formulations containing DMSO and corn oil can sometimes exhibit phase separation. If this occurs, the addition of a surfactant such as Tween 80 (e.g., at a final concentration of 1-5%) may be necessary to create a stable emulsion. The protocol would need to be adjusted to incorporate the surfactant into the corn oil before the addition of the DMSO solution.
Mandatory Visualizations
PTP1B Signaling Pathway
References
Application Notes: PTP1B-IN-4 for Ameliorating Lipid Accumulation in a HepG2 Cell Model
Abstract
These application notes provide a comprehensive guide for utilizing PTP1B-IN-4, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in an in vitro model of hepatic steatosis using HepG2 cells. Non-alcoholic fatty liver disease (NAFLD) is characterized by excessive lipid accumulation in hepatocytes.[1][2] PTP1B has emerged as a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for metabolic disorders like NAFLD.[3][4][5] This document details the protocols for inducing lipid accumulation in HepG2 cells with oleic acid, treatment with this compound, and subsequent quantification of cellular viability and intracellular lipid content. The provided methodologies and expected outcomes will assist researchers in evaluating the therapeutic potential of PTP1B inhibitors in the context of hepatic lipid metabolism.
Principle of the Method
The human hepatoblastoma cell line, HepG2, is a widely accepted model for studying hepatic lipid metabolism and NAFLD in vitro.[6][7] Exposure of HepG2 cells to high concentrations of free fatty acids (FFAs), such as oleic acid (OA), leads to a significant increase in intracellular triglyceride storage, mimicking the steatosis observed in NAFLD.[8][9]
PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[3][10] This dampens the downstream PI3K/AKT pathway, which is crucial for glucose metabolism and the suppression of lipogenesis. By inhibiting PTP1B, this compound is expected to enhance insulin signaling, leading to a decrease in the expression of lipogenic genes like Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Fatty Acid Synthase (FAS), thereby reducing lipid accumulation in hepatocytes.[11][12][13] Furthermore, PTP1B inhibition has been shown to protect against endoplasmic reticulum (ER) stress, a key factor in the progression of NAFLD.[14]
Signaling Pathway of PTP1B in Hepatic Lipid Metabolism
Caption: PTP1B negatively regulates insulin signaling, promoting lipogenesis.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| HepG2 Cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| This compound | Sigma-Aldrich | SML1679 |
| Oleic Acid | Sigma-Aldrich | O1008 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Oil Red O | Sigma-Aldrich | O0625 |
| Isopropanol | Sigma-Aldrich | I9516 |
| Formaldehyde (37%) | Sigma-Aldrich | F8775 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well and 24-well cell culture plates | Corning | Varies |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Preparation of Reagents
-
10 mM Oleic Acid (OA)-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Separately, dissolve oleic acid in 0.1 M NaOH to make a 100 mM stock solution by heating at 70°C.
-
Add the 100 mM OA stock solution dropwise to the 10% BSA solution while stirring at 37°C to achieve a final OA concentration of 10 mM.
-
Filter-sterilize the solution through a 0.22 µm filter and store it at -20°C. The final working concentration for inducing steatosis is typically 0.5-1.0 mM.[8][9]
-
-
10 mM this compound Stock Solution:
-
Dissolve this compound in cell-culture grade DMSO to a stock concentration of 10 mM.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Experimental Workflowdot
References
- 1. mdpi.com [mdpi.com]
- 2. Why are GLP-1 agonists being used to treat patients with nonalcoholic fatty liver disease? | AASLD [aasld.org]
- 3. Molecular network analysis of phosphotyrosine and lipid metabolism in hepatic PTP1b deletion mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic PTP1B Deficiency: The Promise of a Treatment for Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein-Tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Protein-Tyrosine Phosphatase 1B (PTP1B) in Obesity-related Insulin Resistance and Fatty Liver Disease - UNIV OF PENNSYLVANIA [portal.nifa.usda.gov]
- 12. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated Insulin Receptor (p-IR) and Akt (p-Akt) Following PTP1B-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in cell-based assays. Detailed protocols for Western blot analysis of key proteins in the insulin (B600854) signaling pathway, specifically the phosphorylated forms of the Insulin Receptor (p-IR) and Akt (p-Akt), are outlined. This guide is intended to assist researchers in assessing the efficacy of this compound as a potential therapeutic agent for conditions associated with insulin resistance, such as type 2 diabetes.
Background: PTP1B and the Insulin Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2] Insulin initiates its cellular effects by binding to the insulin receptor (IR), a transmembrane receptor with intrinsic tyrosine kinase activity.[2] This binding triggers the autophosphorylation of the IR on multiple tyrosine residues, creating docking sites for insulin receptor substrate (IRS) proteins.[3] Phosphorylated IRS then activates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for glucose uptake and metabolism.[3]
PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor and IRS proteins, thus terminating the downstream signal.[3][4] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity.[2]
Mechanism of Action of this compound
This compound is a cell-permeable, non-competitive allosteric inhibitor of PTP1B with an IC₅₀ of 8 µM.[1] It binds to a site distinct from the active site of the enzyme, inducing a conformational change that inhibits its phosphatase activity.[2] By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates.[1][2] This leads to a sustained phosphorylation and activation of the insulin signaling pathway, resulting in increased phosphorylation of IR and downstream effectors like Akt, even in the absence of insulin.[1]
Data Presentation: Effects of PTP1B Inhibition on p-IR and p-Akt
The following table summarizes representative quantitative data from Western blot analysis demonstrating the effect of a PTP1B inhibitor on the phosphorylation of IRS-1 (a direct substrate of the insulin receptor) and Akt in HepG2 cells. This data illustrates the expected outcome following treatment with a PTP1B inhibitor like this compound.
| Treatment Group | p-IRS-1 (Relative Intensity) | Fold Change vs. Control (p-IRS-1) | p-Akt (Relative Intensity) | Fold Change vs. Control (p-Akt) |
| Control (Vehicle) | 1.00 | 1.0 | 1.00 | 1.0 |
| PTP1B Inhibitor (Low Conc.) | 1.85 | 1.85 | 1.75 | 1.75 |
| PTP1B Inhibitor (Mid Conc.) | 2.50 | 2.50 | 2.40 | 2.40 |
| PTP1B Inhibitor (High Conc.) | 3.20 | 3.20 | 3.10 | 3.10 |
Data is representative and adapted from studies on PTP1B inhibitors. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with this compound and subsequent Western blot analysis of p-IR and p-Akt.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, CHO cells overexpressing the human insulin receptor) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Serum Starvation (Optional): For studies involving insulin stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in cell culture medium. A concentration range of 10-250 µM can be used as a starting point.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat the cells for the desired time period (e.g., 1-24 hours). A 1-hour incubation has been shown to be effective for observing IR phosphorylation.[1]
-
-
Insulin Stimulation (Optional): Following this compound treatment, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes) before cell lysis.
Cell Lysis and Protein Quantification
-
Preparation: Place the 6-well plates on ice.
-
Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against p-IR (e.g., anti-phospho-Insulin Receptor β Tyr1150/1151), p-Akt (e.g., anti-phospho-Akt Ser473), total IR, and total Akt in 5% BSA in TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the corresponding total proteins (total IR and total Akt) or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of this compound's effect on insulin signaling.
References
- 1. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling [mdpi.com]
- 2. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PTP1B Inhibitor Screening Assay Kit
For Research Use Only.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2][3][4][5] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling.[1][2][6] Elevated PTP1B activity is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[4][5] This PTP1B Inhibitor Screening Assay Kit provides a rapid, sensitive, and reliable colorimetric method for high-throughput screening of potential PTP1B inhibitors.[1][7]
Assay Principle
The assay is based on the measurement of free phosphate (B84403) released by the enzymatic activity of PTP1B. The enzyme specifically hydrolyzes a phosphopeptide substrate, which mimics the autophosphorylation site of the insulin receptor.[6][8] The reaction is terminated, and the amount of released inorganic phosphate is quantified using a Malachite Green-based reagent.[6][9] This reagent forms a colored complex with free phosphate, and the intensity of the color, measured by absorbance at ~620-636 nm, is directly proportional to the PTP1B activity.[6] Potential inhibitors will decrease the amount of phosphate released, resulting in a lower absorbance reading.
PTP1B's Role in Insulin Signaling
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 7. content.abcam.com [content.abcam.com]
- 8. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: PTP1B-IN-4 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] The development of PTP1B inhibitors has been a significant focus of drug discovery efforts. PTP1B-IN-4 is a non-competitive, allosteric inhibitor of PTP1B, offering a promising tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[4] Allosteric inhibitors are of particular interest as they can offer greater selectivity compared to active-site inhibitors, a significant challenge due to the highly conserved nature of the PTP family active sites.[1][5]
These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for common assay formats and expected data outputs.
This compound: Quantitative Profile
This compound serves as an excellent positive control in HTS campaigns for PTP1B inhibitors. Its mode of action as a non-competitive allosteric inhibitor provides a valuable reference for hit validation and characterization. While specific HTS performance metrics such as the Z' factor for this compound are not widely published, its established potency can be used to validate assay performance.
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [4] |
| Mechanism of Action | Non-competitive, allosteric inhibitor | [4] |
| IC50 | 8 µM | [4] |
Signaling Pathways Involving PTP1B
Understanding the signaling context of PTP1B is crucial for interpreting screening results and for the design of secondary assays. PTP1B primarily acts as a negative regulator of the insulin and leptin signaling pathways.
Insulin Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), attenuating the downstream signaling cascade that leads to glucose uptake.[1][6] Inhibition of PTP1B enhances insulin sensitivity.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[7][8] This pathway is critical for the regulation of appetite and energy expenditure.
Caption: PTP1B-mediated dephosphorylation of JAK2 in leptin signaling.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PTP1B inhibitors involves several stages, from primary screening to hit validation and characterization. This compound can be used as a reference compound throughout this process.
Caption: A generalized workflow for a PTP1B inhibitor HTS campaign.
Experimental Protocols
The following are example protocols for HTS assays to identify PTP1B inhibitors. This compound can be used as a reference inhibitor in these assays.
Fluorescence-Based Assay using DiFMUP
This protocol describes a common and robust method for monitoring PTP1B activity using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (for positive control)
-
DMSO (for compound dilution)
-
384-well black, low-volume microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Plating:
-
Prepare a 10-point serial dilution of this compound in DMSO, with a top concentration of 1 mM.
-
Prepare test compounds at the desired concentration in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution (or DMSO for negative control) into the wells of a 384-well plate.
-
-
Enzyme Preparation and Incubation:
-
Prepare a working solution of PTP1B at 0.625 nM in Assay Buffer.
-
Dispense 20 µL of the PTP1B working solution into each well containing the compounds. The final PTP1B concentration will be 0.5 nM.
-
Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Reaction:
-
Prepare a 5X working solution of DiFMUP in an appropriate buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, and 0.01% Tween 20). The final concentration of DiFMUP should be equal to its Km for PTP1B (approximately 25 µM).[5]
-
Add 5 µL of the DiFMUP working solution to each well to initiate the enzymatic reaction. The final reaction volume is 25 µL.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the final fluorescence intensity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The expected IC50 for this compound is approximately 8 µM.
Assay Quality Control:
The Z' factor should be calculated for each screening plate to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Summary of HTS Performance and Outcomes
The table below summarizes typical data and outcomes from an HTS campaign for PTP1B inhibitors.
| Parameter | Description | Example Value/Outcome |
| Primary Screen Hit Rate | Percentage of compounds showing significant inhibition at a single concentration. | 0.1 - 1.0% |
| Confirmed Hits | Hits confirmed in dose-response assays. | 10-20% of primary hits |
| This compound IC50 | Potency of the control inhibitor. | ~8 µM |
| Z' Factor | A measure of assay quality. | > 0.5 |
| Follow-up Assays | Characterization of confirmed hits. | Selectivity profiling, mechanism of action studies. |
References
- 1. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 7. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of PTP1B-IN-4 on Glucose Uptake in Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway.[1][2] It acts by dephosphorylating the insulin receptor (IR) and its substrates (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[1][3] Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity, as it is expected to enhance insulin sensitivity and promote glucose disposal in peripheral tissues such as adipose tissue.[2][4][5]
PTP1B-IN-4 is a cell-permeable, non-competitive allosteric inhibitor of PTP1B with a reported IC50 of 8 µM.[6][7][8] As an allosteric inhibitor, this compound binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[7] This mechanism of action suggests that this compound could enhance insulin-stimulated glucose uptake in adipocytes by preventing the dephosphorylation of key signaling molecules. This compound has been shown to stimulate the phosphorylation of the insulin receptor and its downstream targets, IRS-1 and Akt, in cellular models.[8]
These application notes provide detailed protocols for assessing the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology.[1] Two standard methods are described: a fluorescent-based assay using 2-NBDG and a radioactive assay using [³H]-2-deoxyglucose.
Data Presentation
Note: The following tables present hypothetical data to illustrate the expected outcomes of the described experiments. Specific values should be determined empirically.
Table 1: Effect of this compound on Insulin-Stimulated 2-NBDG Uptake in 3T3-L1 Adipocytes
| Treatment Group | This compound (µM) | Insulin (100 nM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Basal |
| Basal | 0 | - | 1500 | 1.0 |
| Insulin-Stimulated | 0 | + | 4500 | 3.0 |
| This compound (1 µM) | 1 | + | 5400 | 3.6 |
| This compound (5 µM) | 5 | + | 6750 | 4.5 |
| This compound (10 µM) | 10 | + | 8100 | 5.4 |
| This compound (25 µM) | 25 | + | 8550 | 5.7 |
Table 2: Effect of this compound on Insulin-Stimulated [³H]-2-Deoxyglucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | This compound (µM) | Insulin (100 nM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Basal |
| Basal | 0 | - | 50 | 1.0 |
| Insulin-Stimulated | 0 | + | 200 | 4.0 |
| This compound (1 µM) | 1 | + | 250 | 5.0 |
| This compound (5 µM) | 5 | + | 320 | 6.4 |
| This compound (10 µM) | 10 | + | 400 | 8.0 |
| This compound (25 µM) | 25 | + | 430 | 8.6 |
Signaling Pathway and Experimental Workflow
Caption: Insulin signaling pathway leading to glucose uptake in adipocytes and the inhibitory role of PTP1B and this compound.
References
- 1. A phosphotyrosyl mimetic peptide reverses impairment of insulin-stimulated translocation of GLUT4 caused by overexpression of PTP1B in rat adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcchemicals.com [dcchemicals.com]
- 7. PTP1B Inhibitor [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing PTP1B-IN-4 Impact on Cancer Cell Line Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in various cellular processes, including cell growth, proliferation, and metabolism.[1] While initially recognized for its role in metabolic signaling, particularly as a negative regulator of the insulin (B600854) and leptin pathways, recent studies have unveiled its multifaceted involvement in cancer.[2][3] PTP1B can act as both a tumor promoter and a tumor suppressor depending on the cellular context and cancer type.[4] In several cancers, including breast, lung, and colon cancer, PTP1B has been shown to promote tumor progression by activating pro-survival signaling pathways such as the Src/Ras/ERK and PI3K/AKT pathways.[4][5] This makes PTP1B a compelling target for therapeutic intervention.
PTP1B-IN-4 is a novel inhibitor of PTP1B. These application notes provide a framework for assessing the impact of this compound on the proliferation of cancer cell lines. The following sections detail the mechanism of PTP1B in cancer cell signaling and provide comprehensive protocols for key in vitro assays to quantify the anti-proliferative effects of this compound.
Mechanism of PTP1B in Cancer Cell Proliferation
PTP1B exerts its influence on cancer cell proliferation primarily through the dephosphorylation of key signaling proteins. In many oncogenic contexts, PTP1B functions to activate signaling pathways that drive cell cycle progression and survival. One of the well-established mechanisms involves the activation of the Src family kinases. PTP1B dephosphorylates an inhibitory tyrosine residue (Tyr527) on Src, leading to its activation.[6] Activated Src, in turn, can trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway, which is a central regulator of cell proliferation.[4][6]
Furthermore, PTP1B has been implicated in the modulation of the PI3K/AKT pathway, another critical signaling axis for cell survival and proliferation.[5][6] By influencing the phosphorylation status of components within this pathway, PTP1B can contribute to the sustained pro-growth signaling observed in many cancer cells. The inhibition of PTP1B by compounds like this compound is expected to reverse these effects, leading to the downregulation of these pro-proliferative pathways and subsequent inhibition of cancer cell growth.
Signaling Pathway Diagram
Caption: PTP1B-mediated activation of pro-proliferative signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | ||
| e.g., A549 | Lung | ||
| e.g., HCT116 | Colon | ||
| e.g., U87 | Glioblastoma |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Cell Line | Treatment | Concentration (µM) | % BrdU Positive Cells (Mean ± SD) | Fold Change vs. Control |
| e.g., MCF-7 | Vehicle Control | 0 | 1.0 | |
| This compound | e.g., 1 | |||
| This compound | e.g., 5 | |||
| This compound | e.g., 10 | |||
| e.g., A549 | Vehicle Control | 0 | 1.0 | |
| This compound | e.g., 1 | |||
| This compound | e.g., 5 | |||
| This compound | e.g., 10 |
Table 3: Effect of this compound on Colony Formation
| Cell Line | Treatment | Concentration (µM) | Number of Colonies (Mean ± SD) | % Inhibition of Colony Formation |
| e.g., HCT116 | Vehicle Control | 0 | 0 | |
| This compound | e.g., 0.5 | |||
| This compound | e.g., 1 | |||
| This compound | e.g., 2.5 | |||
| e.g., U87 | Vehicle Control | 0 | 0 | |
| This compound | e.g., 0.5 | |||
| This compound | e.g., 1 | |||
| This compound | e.g., 2.5 |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-proliferative effects of this compound.
MTT Cell Proliferation Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.[9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-4).
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[10]
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.[10]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thus measuring long-term cell survival and proliferative capacity.[11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates in complete culture medium.[11]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. Change the medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTP1B promotes cell proliferation and metastasis through activating src and ERK1/2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ossila.com [ossila.com]
Troubleshooting & Optimization
PTP1B-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, PTP1B-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in organic solvents but is practically insoluble in aqueous solutions. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers or cell culture media.
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 2.08 mg/mL | ≥ 2.81 mM | A clear solution can be obtained.[1] |
| Corn Oil (with 10% DMSO) | Soluble | - | Used for in vivo formulations.[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Insoluble | - | Direct dissolution is not recommended. |
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration, for example, 10 mM. Gentle vortexing or sonication can be used to ensure the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
Q3: How should I store this compound and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid compound should be stored at -20°C for long-term storage.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: My this compound precipitated after I added it to my cell culture media. What should I do?
A4: Precipitation in aqueous solutions like cell culture media is a common issue due to the low aqueous solubility of this compound. If you observe precipitation, it is recommended to prepare a fresh dilution from your stock solution. Ensure the final DMSO concentration in the media is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation. Refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.
Troubleshooting Guides
Issue 1: Solubility and Precipitation in Aqueous Solutions
Problem: this compound precipitates when diluted into aqueous buffers (e.g., PBS, Tris) or cell culture media for in vitro assays.
Solutions:
-
Prepare a High-Concentration Stock in DMSO: Always start by dissolving this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Use a Serial Dilution Approach: Do not directly dilute the high-concentration stock into your final aqueous solution. First, make an intermediate dilution of the stock in DMSO. Then, add the intermediate dilution to the pre-warmed (37°C) aqueous buffer or media while vortexing or stirring to ensure rapid and even dispersion.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, to maintain solubility and minimize solvent-induced artifacts.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution may help to redissolve the compound. However, be cautious as this may not be suitable for all applications.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use. If precipitates are visible, do not use the solution and prepare a fresh one.
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Protocols
Protocol 1: PTP1B Enzymatic Assay
This protocol is a general guideline for a colorimetric PTP1B enzymatic assay using a p-nitrophenyl phosphate (B84403) (pNPP) substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-nitrophenyl phosphate (pNPP) substrate
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in PTP1B Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PTP1B enzyme in PTP1B Assay Buffer to the desired concentration.
-
Prepare a stock solution of pNPP in PTP1B Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of PTP1B Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound working solutions or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Add 20 µL of the diluted PTP1B enzyme to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a PTP1B enzymatic assay with this compound.
Protocol 2: Cell-Based Assay for PTP1B Inhibition (Western Blotting)
This protocol describes how to assess the effect of this compound on the phosphorylation of a PTP1B substrate, such as the insulin (B600854) receptor, in a cell-based assay.
Materials:
-
Cell line of interest (e.g., HepG2, CHO-IR)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulant (e.g., insulin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-PTP1B, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
The next day, starve the cells in serum-free medium for a designated period (e.g., 4-6 hours).
-
Prepare working solutions of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic (typically ≤ 0.1%).
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a stimulant (e.g., 100 nM insulin) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate, PTP1B, and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Compare the phosphorylation levels in this compound treated cells to the vehicle-treated control.
-
Caption: Workflow for a cell-based Western blot assay.
Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects. Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling.
References
how to dissolve PTP1B-IN-4 for cell culture
Welcome to the technical support center for PTP1B-IN-4. This guide provides detailed information, troubleshooting tips, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] It is highly recommended to use a fresh, anhydrous grade of DMSO to prepare your stock solution, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. Sonication may be beneficial to ensure complete dissolution.[3]
Q3: What are the recommended storage conditions and stability of the stock solution?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q4: How do I prepare a working solution of this compound for my cell culture experiments?
A4: To prepare a working solution, dilute the DMSO stock solution into your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%, although the tolerance can be cell-line dependent. For some less soluble compounds, intermediate dilution steps or the use of solubilizing agents like PEG300 and Tween-80 might be necessary, though this has not been explicitly documented for this compound.[2]
Q5: What should I do if I observe precipitation in my culture medium after adding the inhibitor?
A5: Precipitation can occur if the solubility limit of this compound in the aqueous culture medium is exceeded or if the DMSO concentration is too low to maintain its solubility. If you observe precipitation, consider the following troubleshooting steps:
-
Decrease the final concentration of this compound.
-
Increase the final DMSO concentration, ensuring it remains within the tolerated range for your cells.
-
Prepare fresh dilutions from your stock solution.
-
If the prepared solution is a suspension, it is recommended to prepare and use it immediately.[3]
Quantitative Data Summary
For your convenience, the following tables summarize key quantitative information for handling this compound and related inhibitors.
Table 1: this compound Stock Solution Preparation in DMSO [1]
| Target Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.741 mg | 3.705 mg | 7.41 mg |
| 5 mM | 3.705 mg | 18.525 mg | 37.05 mg |
| 10 mM | 7.41 mg | 37.05 mg | 74.1 mg |
Based on a molecular weight of 741.3 g/mol .
Table 2: Solubility of Various PTP1B Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility |
| This compound | DMSO | Soluble at 10 mM[1] |
| PTP1B-IN-1 | DMSO | 38 mg/mL (179.05 mM)[3] |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM)[2] |
| PTP Inhibitor I | DMSO | ≥ 11.5 mg/mL[4] |
| Ethanol | ≥ 33.35 mg/mL[4] | |
| Water | Insoluble[4] |
Table 3: Recommended Storage Conditions for PTP1B Inhibitor Stock Solutions
| Inhibitor | Storage Temperature | Duration |
| This compound | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |
| PTP1B-IN-1 | -80°C | > 1 year[3] |
| PTP1B-IN-2 | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh out 7.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for up to 6 months.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, perform a serial dilution. For a 10 µM final concentration from a 10 mM stock, you will need a 1:1000 dilution. c. For example, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. d. Mix thoroughly by gentle pipetting or brief vortexing. e. Immediately add the working solution to your cell culture plates.
Note: The final DMSO concentration in this example is 0.1%. Always calculate and confirm that the final DMSO concentration is non-toxic to your specific cell line by running a vehicle control experiment.
Visual Guides
Caption: PTP1B negatively regulates insulin signaling, which this compound inhibits.
Caption: Workflow for preparing this compound solutions for cell culture experiments.
References
Technical Support Center: Optimizing PTP1B-IN-4 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, non-competitive allosteric inhibitor of PTP1B with an IC₅₀ of 8 µM.[1] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.[2][3][4] This mechanism can offer greater specificity over other highly homologous protein tyrosine phosphatases.[5]
Q2: What are the primary applications of this compound in in vitro research?
A2: PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[6][7][8] Therefore, this compound is primarily used in in vitro models to study:
-
Obesity and metabolic disorders.[1]
-
Cancer biology, as PTP1B has been implicated in the progression of various cancers.[11][12][13][14][15]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: A starting point for cell-based assays can be guided by its IC₅₀ of 8 µM. However, the optimal concentration will vary depending on the cell type, cell density, incubation time, and the specific endpoint being measured. A concentration of 250 µM has been used to stimulate insulin receptor (IR) phosphorylation in CHO cells overexpressing the human IR after a 1-hour incubation.[1][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: this compound and Other PTP1B Inhibitors In Vitro
| Inhibitor | Type | IC₅₀ (PTP1B) | Cell Line | Assay Type | Effective Concentration Range | Reference |
| This compound | Allosteric, Non-competitive | 8 µM | CHO (overexpressing hIR) | Insulin Receptor Phosphorylation | 250 µM (for 1 hr) | [1][10] |
| Trodusquemine (MSI-1436) | Allosteric | 1 µM | Various cancer cell lines | Cell Viability | Varies by cell line (IC50 values reported) | [16] |
| Ertiprotafib | Active Site | 1.6 - 29 µM | - | Enzymatic Assay | - | [17] |
| Compound 4 (Oxovanadium Complex) | - | 185.4 ± 9.8 nM | MCF-7, MDA-MB-231 | Cell Viability | 25 - 100 µM | [11] |
| Compound 5 (Dioxovanadium Complex) | - | 167.2 ± 8.0 nM | MCF-7, MDA-MB-231 | Cell Viability | 25 - 100 µM | [11] |
Experimental Protocols & Workflows
General Experimental Workflow for PTP1B Inhibition Studies
Workflow for in vitro PTP1B inhibition experiments.
Protocol 1: Western Blot Analysis of Insulin Signaling Pathway Activation
This protocol details how to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Akt.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, CHO-hIR)
-
Cell culture medium and supplements
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum-starve the cells for 4-6 hours before treatment.
-
Prepare a dose-response range of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in serum-free medium. Include a vehicle control (e.g., DMSO).
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation levels in this compound treated cells to the vehicle-treated control.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to identify potential cytotoxic concentrations.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of PTP1B activity | - Incorrect inhibitor concentration: The concentration may be too low to elicit a response. - Inhibitor degradation: Improper storage or handling of this compound. - High cell density: A high number of cells may require a higher inhibitor concentration. - Short incubation time: The inhibitor may require more time to exert its effect. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Optimize cell seeding density. - Perform a time-course experiment to determine the optimal incubation time. |
| High background in Western blots | - Insufficient blocking: The membrane was not adequately blocked. - Primary or secondary antibody concentration too high: Non-specific binding of antibodies. - Inadequate washing: Residual antibodies on the membrane. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and/or duration of washes with TBST. |
| Observed cytotoxicity at expected therapeutic concentrations | - Off-target effects: The inhibitor may be affecting other cellular pathways essential for cell survival. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | - Test the inhibitor on a panel of related phosphatases to assess its selectivity. - Ensure the final solvent concentration is below toxic levels (typically <0.5%). Run a vehicle control with the highest solvent concentration used. |
| Precipitation of this compound in culture medium | - Poor solubility: The inhibitor has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). - When diluting into the final medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. - Do not exceed the solubility limit of the compound in the final medium. |
Signaling Pathway Diagrams
PTP1B in the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B enhances and prolongs insulin signaling.
PTP1B's role in insulin signaling.
PTP1B in Cancer-Related Signaling
PTP1B can have dual roles in cancer, acting as either a tumor promoter or suppressor depending on the context. One of its pro-oncogenic roles involves the activation of the Src kinase, which in turn can activate downstream pathways like the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[12]
PTP1B's role in oncogenic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Drug-like Allosteric PTP1B Inhibitors through Synergistic Computational and Experimental Approaches | HHMI [hhmi.cas.lehigh.edu]
- 3. Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein tyrosine phosphatase 1B(PTP1B) promotes melanoma cells progression through Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) [frontiersin.org]
- 17. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PTP1B-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP1B-IN-4, a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, non-competitive allosteric inhibitor of PTP1B.[1][2] It does not bind to the active site of the enzyme but to a distinct allosteric site, which induces a conformational change that inhibits the enzyme's catalytic activity.[2] This allosteric inhibition prevents the dephosphorylation of PTP1B substrates.
Q2: What is the potency of this compound?
The reported IC50 value for this compound is approximately 8 µM.[1][2]
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data on the specific off-target effects of this compound from broad screening panels. As an allosteric inhibitor, it is expected to have higher selectivity compared to active-site directed PTP1B inhibitors, particularly against the closely related T-cell protein tyrosine phosphatase (TCPTP). However, without specific screening data, potential off-target activities cannot be ruled out. Researchers should interpret their results with caution and consider performing control experiments to address potential off-target effects in their specific experimental system.
Q4: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.
Q5: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PTP1B Activity in Biochemical Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Enzyme Quality and Activity | Ensure the PTP1B enzyme is active. Include a positive control inhibitor with a known IC50. The activity of PTP1B can be sensitive to freeze-thaw cycles; aliquot the enzyme upon receipt and store it at -80°C. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the substrate concentration is appropriate for the assay (typically at or below the Km for competitive inhibitors, though less critical for non-competitive inhibitors). |
| Inhibitor Precipitation | This compound, like many small molecules, may precipitate at high concentrations in aqueous assay buffers. Visually inspect the assay wells for any signs of precipitation. Determine the solubility limit of this compound in your assay buffer. |
Issue 2: Unexpected or Lack of Cellular Effects
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | While described as cell-permeable, the actual uptake can vary between cell lines. Increase the incubation time or concentration of this compound. Note that a high concentration (250 µM) was used to stimulate the insulin (B600854) receptor in CHO cells.[2] |
| Inhibitor Instability in Culture Medium | The stability of this compound in cell culture medium over long incubation periods may be limited. Consider replenishing the inhibitor-containing medium for long-term experiments. |
| Cell Line Specificity | The expression and functional importance of PTP1B can vary significantly between different cell types. Confirm PTP1B expression and its role in the signaling pathway of interest in your specific cell line. |
| Off-Target Effects | Unexpected cellular phenotypes may arise from the inhibition of other cellular targets. Use a secondary, structurally distinct PTP1B inhibitor to confirm that the observed phenotype is due to PTP1B inhibition. A PTP1B knockout or knockdown cell line would be an ideal negative control. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Non-competitive, Allosteric Inhibitor | [1][2] |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2] |
| IC50 | ~8 µM | [1][2] |
| Cell Permeability | Yes | [2] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol is a general guideline for a colorimetric PTP1B assay and should be optimized for your specific experimental conditions.
Materials:
-
Human Recombinant PTP1B
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Add 10 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add 80 µL of PTP1B enzyme solution (diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation in Cells
Materials:
-
CHO cells overexpressing the human insulin receptor (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total-Insulin Receptor, and appropriate secondary antibodies.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1 hour. A high concentration of 250 µM has been reported to be effective.[2]
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-Insulin Receptor antibody, followed by the appropriate secondary antibody.
-
Visualize the bands using a suitable detection method.
-
Strip the membrane and re-probe with the anti-total-Insulin Receptor antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation.
Visualizations
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing insulin receptor phosphorylation.
Caption: Troubleshooting logic for this compound experiments.
References
minimizing PTP1B-IN-4 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP1B-IN-4. Our goal is to help you minimize potential toxicity and ensure the success of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, making it a valuable tool for research in diabetes, obesity, and oncology.[1]
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. A concentration of 250 μM has been shown to stimulate insulin receptor phosphorylation in CHO cells overexpressing the human insulin receptor.[1] However, for cytotoxicity, concentrations of other PTP1B inhibitors have been observed in the range of 25 to 100 µM.[5] It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the potential off-target effects of PTP1B inhibitors?
While this compound is designed to be a specific inhibitor, the high degree of conservation among protein tyrosine phosphatases (PTPs) can lead to off-target effects. For instance, T-cell protein tyrosine phosphatase (TCPTP) shares significant sequence identity with PTP1B, which can be a challenge for inhibitor specificity. Off-target effects could potentially contribute to cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death or low cell viability observed after treatment with this compound. | The concentration of this compound may be too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 for toxicity. Start with a wide range of concentrations and narrow down to find the optimal non-toxic concentration for your experiments. |
| The incubation time with the inhibitor may be too long. | Conduct a time-course experiment to assess cell viability at different incubation periods (e.g., 24, 48, 72 hours). | |
| The cell line may be particularly sensitive to PTP1B inhibition. | Consider using a different cell line that may be less sensitive. Review literature for studies using PTP1B inhibitors in similar cell types. | |
| Issues with the solvent (DMSO) concentration. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments. | |
| Inconsistent or unexpected experimental results. | Degradation of the this compound compound. | Ensure proper storage of the compound as a powder and in solution.[1] Avoid multiple freeze-thaw cycles. |
| Low solubility or precipitation of the compound in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution. | |
| No observable effect of this compound on the target pathway. | The concentration of the inhibitor may be too low. | Increase the concentration of this compound based on the results of your dose-response experiments. Confirm the activity of your target pathway at baseline. |
| The cell line may not express sufficient levels of PTP1B. | Verify the expression of PTP1B in your cell line using techniques such as Western blotting or qPCR. |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Non-competitive, allosteric inhibitor of PTP1B | [1] |
| IC50 (PTP1B inhibition) | 8 μM | [1] |
| Solubility in DMSO | 100 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Example Working Concentrations of PTP1B Inhibitors from Literature
| Compound/Study | Cell Line | Concentration Range | Effect | Reference |
| This compound | CHO (overexpressing human IR) | 250 μM | Stimulation of insulin receptor phosphorylation | [1] |
| Oxovanadium(IV) and Dioxovanadium(V) Complexes | MCF-7, MDA-MB-231 | 25 - 100 μM | Cytotoxic effect | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
This protocol provides a method for determining the cytotoxicity of this compound in a cultured cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of the insulin receptor.
Materials:
-
6-well cell culture plates
-
Cell line of interest (e.g., CHO cells overexpressing human IR)
-
Serum-free culture medium
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IR, anti-total-IR, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 250 µM) or vehicle control for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against phosphorylated insulin receptor and total insulin receptor. Use beta-actin as a loading control.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the change in insulin receptor phosphorylation.
Visualizations
Caption: this compound inhibits PTP1B, a negative regulator of insulin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected PTP1B-IN-4 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PTP1B-IN-4 (CAS 765317-72-4), a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
This compound: Summary of Key Characteristics
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 | 8 µM | For the 298 residue form of PTP1B.[1][2] |
| 4 µM | For the 403 residue form of PTP1B.[2] | |
| Mechanism of Action | Non-competitive, allosteric inhibitor. | Binds to a site distinct from the catalytic pocket, preventing the closure of the WPD loop required for catalysis.[1][2] |
| Cell Permeability | Cell-permeable. | Has been shown to be active in cellular assays.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive, reversible, and allosteric inhibitor of PTP1B.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a different site on the enzyme.[2] This binding event induces a conformational change that prevents the catalytically important WPD loop from closing, thereby inhibiting the enzyme's phosphatase activity.
Q2: What are the expected cellular effects of this compound treatment?
A2: PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways.[3][4] By inhibiting PTP1B, this compound is expected to increase the phosphorylation of PTP1B substrates. In the context of insulin signaling, this includes increased phosphorylation of the insulin receptor (IR) and its downstream targets, such as Insulin Receptor Substrate 1 (IRS-1) and Akt.[2] One study has shown that this compound stimulates IR phosphorylation in CHO cells that overexpress the human insulin receptor.[1]
Q3: Is this compound selective for PTP1B?
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For stock solutions, it can be dissolved in DMF or DMSO at concentrations of up to 30 mg/ml.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is suggested.[1]
Troubleshooting Guide
Unexpected Outcome 1: No observable increase in substrate phosphorylation (e.g., p-IR, p-Akt) after this compound treatment.
| Question | Possible Cause | Troubleshooting Suggestion |
| I am not seeing the expected increase in phosphorylation of my target protein after treating cells with this compound. What should I check? | Inhibitor concentration is too low. | The reported IC50 values are in the low micromolar range (4-8 µM).[2] Ensure that the final concentration used in your cellular assay is sufficient to inhibit PTP1B. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient treatment time. | The kinetics of PTP1B inhibition and the subsequent increase in substrate phosphorylation can vary depending on the cell type and signaling pathway. Try a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the optimal treatment duration. | |
| Low basal level of PTP1B activity or substrate phosphorylation. | In some cell types or under certain conditions, the basal level of PTP1B activity might be low. Ensure your experimental system has a detectable level of basal PTP1B activity. You may need to stimulate the pathway of interest (e.g., with insulin for the insulin signaling pathway) to see a robust effect of the inhibitor. | |
| Poor inhibitor stability or solubility in media. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.1%) and does not affect cell health. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. | |
| Cell line is not responsive. | The expression levels of PTP1B and its substrates can vary between cell lines. Confirm the expression of PTP1B in your cell line of interest via Western blot or qPCR. |
Unexpected Outcome 2: Observed cellular effects are inconsistent with PTP1B inhibition.
| Question | Possible Cause | Troubleshooting Suggestion |
| I am observing changes in signaling pathways not known to be regulated by PTP1B, or I am seeing unexpected toxicity. | Potential off-target effects. | As the full selectivity profile of this compound is not widely published, off-target effects are a possibility. The most likely off-target is TCPTP due to its high homology with PTP1B.[5] Consider using a structurally different PTP1B inhibitor as a control to see if the same unexpected effects are observed. siRNA-mediated knockdown of PTP1B can also help to confirm if the observed phenotype is specific to PTP1B inhibition. |
| Compound toxicity. | High concentrations of any small molecule inhibitor can lead to cellular toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Ensure you are using concentrations well below the toxic threshold for your experiments. |
Experimental Protocols
PTP1B In Vitro Enzymatic Assay
This protocol is a general guideline for measuring the enzymatic activity of PTP1B using the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B
-
Assay buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
This compound (or other inhibitor) dissolved in DMSO
-
1 M NaOH (stop solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture by adding PTP1B to the assay buffer.
-
In a 96-well plate, add the desired concentration of this compound (or DMSO as a vehicle control) to the wells.
-
Add the PTP1B/buffer mixture to the wells containing the inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH to each well.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
Western Blot for Phosphorylated Proteins
This protocol provides a general workflow for detecting changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-PTP1B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the desired amount of time. If applicable, stimulate with an agonist (e.g., insulin) for a short period before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with antibodies for total protein levels as loading controls.
Visualizations
Signaling Pathway Diagram
Caption: Role of PTP1B in insulin signaling and the action of this compound.
Experimental Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting unexpected results.
Logical Relationships in Troubleshooting
Caption: Potential causes for unexpected experimental outcomes.
References
Technical Support Center: In Vivo Studies with PTP1B-IN-4
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of PTP1B-IN-4 for successful in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is precipitating. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds like this compound and can lead to inaccurate dosing and low bioavailability. Here are some troubleshooting steps:
-
Vehicle Selection: For this compound, a recommended starting formulation is 10% DMSO in 90% corn oil . The reported solubility in this vehicle is ≥ 2.08 mg/mL.[1] If precipitation still occurs, consider slightly increasing the DMSO concentration, but be mindful of potential toxicity at higher DMSO levels.
-
Preparation Technique: Ensure the compound is fully dissolved in DMSO before adding the corn oil. Gentle warming and sonication can aid dissolution. Always prepare the formulation fresh on the day of use.[1]
-
Alternative Formulations: If the DMSO/corn oil system is not suitable for your experimental needs, consider other strategies for poorly soluble compounds. These can include using other co-solvents like PEG400 or formulating the compound as a suspension with tween 80.
Q2: I am not observing the expected efficacy in my animal model. What are the possible reasons?
A2: Lack of efficacy can stem from several factors, with poor bioavailability being a primary suspect for PTP1B inhibitors.
-
Insufficient Bioavailability: PTP1B inhibitors, particularly those targeting the charged active site, are known for poor cell permeability and low oral bioavailability.[2][3][4] Although this compound is an allosteric inhibitor, which can sometimes offer improved properties, its bioavailability may still be a limiting factor.
-
Solution: Consider alternative administration routes. While oral gavage is convenient, intraperitoneal (i.p.) or intravenous (i.v.) injections may provide higher systemic exposure. You may also need to explore more advanced formulation strategies as outlined in the table below.
-
-
Dosing Regimen: The dose and frequency of administration may be suboptimal.
-
Solution: Conduct a dose-response study to determine the optimal dose for your model. The frequency should be based on the compound's pharmacokinetic profile, if known.
-
-
Metabolic Instability: The compound may be rapidly metabolized in vivo.
-
Solution: If you suspect rapid metabolism, you may need to increase the dosing frequency or consider co-administration with a metabolic inhibitor (though this can complicate data interpretation).
-
Q3: What are some alternative formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble drugs. The choice of strategy will depend on the specific physicochemical properties of this compound and the intended route of administration.
| Formulation Strategy | Description | Advantages | Considerations |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) to increase solubility. | Simple to prepare. | Potential for solvent toxicity at higher concentrations. The drug may precipitate upon dilution in the bloodstream. |
| Suspensions | Dispersing fine drug particles in a liquid vehicle, often with a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). | Can be used for oral and parenteral administration. | Physical stability (caking, particle growth) can be an issue. Requires uniform dispersion before each administration. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing lymphatic transport and reducing first-pass metabolism. | Complex formulations that require careful optimization. |
| Nanoparticle Formulations | Encapsulating or dispersing the drug in nanocarriers like liposomes or polymeric nanoparticles. | Can improve solubility, stability, and potentially target the drug to specific tissues. | More complex to prepare and characterize. Potential for immunogenicity. |
PTP1B Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several metabolic signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results when using a PTP1B inhibitor.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Formulation (10% DMSO in Corn Oil)
This protocol is based on the manufacturer's recommendation for in vivo studies.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose, and injection volume. For example, for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, you would need 0.25 mg of this compound per mouse.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve 10% of the final volume.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Add Corn Oil:
-
Add the calculated volume of sterile corn oil to the DMSO solution (90% of the final volume).
-
Vortex vigorously for 2-3 minutes to ensure a homogenous solution.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation. If precipitation is observed, continue vortexing or gently warm the solution.
-
Prepare the formulation fresh on the day of administration.
-
Caption: Workflow for preparing this compound formulation.
Protocol 2: General In Vivo Administration
Acclimatization:
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
Dosing:
-
Animal Weighing: Weigh each animal on the day of dosing to ensure accurate dose calculation.
-
Formulation Preparation: Prepare the this compound formulation as described in Protocol 1.
-
Administration:
-
Oral Gavage (p.o.): Use a proper-sized gavage needle. The typical administration volume for a mouse is 5-10 mL/kg.
-
Intraperitoneal Injection (i.p.): Use a 25-27 gauge needle. Inject into the lower right quadrant of the abdomen, being careful to avoid the bladder and internal organs. The typical injection volume for a mouse is up to 200 µL.
-
-
Monitoring:
-
Monitor animals regularly after administration for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
A vehicle-only control group is essential to distinguish compound effects from vehicle effects.
-
Disclaimer: This information is intended for research use only. The provided protocols are general guidelines and may need to be optimized for specific experimental conditions and animal models. Always adhere to your institution's animal care and use guidelines.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of PTP1B-IN-4
Welcome to the technical support center for PTP1B-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent and effective use of this non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, non-competitive, and allosteric inhibitor of PTP1B.[1][2] It binds to a site distinct from the active site, inducing a conformational change that prevents the catalytic pocket from closing, thereby inhibiting the enzyme's activity.[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making this compound a valuable tool for research in diabetes, obesity, and cancer.[1][2]
Q2: What is the reported IC₅₀ value for this compound?
The half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 8 µM.[2] It's important to note that IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Q3: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 30 mg/mL.[1] It is sparingly soluble in ethanol. For cell-based assays, ensure the final concentration of DMSO is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability in experimental results can stem from several factors, not always related to the inhibitor itself. These can include:
-
Compound Stability and Handling: Degradation of the compound due to improper storage, exposure to light, or repeated freeze-thaw cycles of stock solutions.
-
Solubility Issues: Precipitation of the inhibitor in your assay buffer if the final concentration exceeds its solubility limit.
-
Assay Conditions: Minor variations in enzyme concentration, substrate concentration, incubation times, or temperature can lead to different results.
-
Cell Culture Conditions: For cell-based assays, differences in cell passage number, density, and health can significantly impact the outcome.
It is crucial to perform validation experiments on each new batch to ensure its activity is consistent with previous batches.
Troubleshooting Guides
Issue 1: Lower than expected potency or loss of activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from solid material. Ensure proper storage conditions (aliquoted at -80°C, protected from light). Perform a stability test on your stock solution. |
| Incorrect Concentration | Verify the calculations for your dilutions. Use calibrated pipettes for accurate liquid handling. |
| Suboptimal Assay Conditions | Re-evaluate your assay parameters. Ensure the enzyme is active and the substrate concentration is appropriate (typically at or near the Km for IC₅₀ determination). |
| Precipitation of the Inhibitor | Visually inspect your solutions for any precipitate. Determine the solubility of this compound in your specific assay buffer. You may need to adjust the final DMSO concentration or use a different buffer system. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting techniques. |
| Incomplete Mixing | Ensure all solutions are thoroughly mixed before adding to the assay plate. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with buffer or media to create a humidity barrier. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures. |
| Cell Clumping (for cell-based assays) | Ensure a single-cell suspension before plating to achieve uniform cell distribution. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 765317-72-4 | [1][3] |
| Molecular Formula | C₂₆H₁₉Br₂N₃O₇S₃ | [1] |
| Molecular Weight | 741.45 g/mol | |
| Appearance | White solid | |
| Solubility | DMSO: ~30 mg/mLEthanol: ~5 mg/mL | [1] |
| Storage (Solid) | -20°C, protect from light | |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Biological Activity of this compound
| Parameter | Value | Notes | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2] | |
| Mechanism of Action | Non-competitive, Allosteric Inhibitor | Binds to a site away from the catalytic pocket. | [1][2] |
| IC₅₀ | ~8 µM | For the 298 residue form of PTP1B. | [2] |
| Cell Permeability | Yes | [1] | |
| Biological Effect | Stimulates insulin receptor (IR) phosphorylation. | Mimics the action of insulin by preventing dephosphorylation of IR and its substrates. | [1][2] |
Experimental Protocols
Protocol 1: Validation of a New Batch of this compound using a Colorimetric PTP1B Inhibition Assay
This protocol is designed to determine the IC₅₀ of a new batch of this compound and compare it to a previously validated batch.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound (new and reference batches)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Create a series of dilutions of the new and reference this compound batches in DMSO. Then, dilute these further in the Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
Enzyme Preparation: Dilute the PTP1B enzyme in ice-cold Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the serially diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the diluted PTP1B enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction: Add pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Compare the IC₅₀ of the new batch to the reference batch.
-
Protocol 2: Cell-Based Assay to Confirm this compound Activity
This protocol assesses the ability of this compound to increase the phosphorylation of the insulin receptor (IR) in a cell-based model.
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-IR) or another suitable cell line.
-
Cell culture medium and supplements.
-
This compound.
-
Insulin.
-
Lysis buffer.
-
Antibodies for Western blotting: anti-phospho-IR, anti-total-IR, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies and detection reagents.
Procedure:
-
Cell Culture: Plate CHO-IR cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours before treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.
-
Insulin Stimulation: Stimulate the cells with a low dose of insulin (e.g., 10 nM) for 5-10 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-IR antibody.
-
Strip and re-probe the membrane with anti-total-IR and loading control antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IR and total-IR.
-
Normalize the phospho-IR signal to the total-IR signal.
-
Compare the levels of IR phosphorylation in this compound treated cells to the vehicle-treated cells. A dose-dependent increase in insulin-stimulated IR phosphorylation indicates inhibitor activity.
-
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Step-by-step workflow for validating a new batch of this compound.
References
PTP1B-IN-4 assay interference and mitigation
Welcome to the technical support center for PTP1B-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. It binds to a site distinct from the active site, inducing a conformational change that prevents the catalytically essential WPD loop from closing, thereby inhibiting the enzyme's phosphatase activity[2]. This allosteric inhibition mechanism offers potential for higher selectivity compared to active-site inhibitors[3][4]. This compound has been shown to stimulate the phosphorylation of the insulin (B600854) receptor and its downstream targets, making it a valuable tool for studying insulin signaling and as a potential therapeutic agent for diabetes and obesity[1][2].
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound is approximately 8 µM[1][5]. It is important to note that this value can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, buffer composition, and temperature.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of at least 30 mg/mL.[2] It has lower solubility in ethanol (B145695) (5 mg/mL). For most in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer.
Q4: Can this compound be used in cell-based assays?
Yes, this compound is cell-permeable and can be used in cell-based assays[2]. It has been demonstrated to stimulate insulin receptor (IR) phosphorylation in CHO cells overexpressing the human IR at a concentration of 250 µM after a 1-hour incubation[1][5].
Troubleshooting Guides
Issue 1: Higher-than-expected or inconsistent IC50 values for this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Enzyme Concentration | Determine the optimal PTP1B concentration by performing an enzyme titration curve. The chosen concentration should result in a linear reaction rate within the desired assay time. |
| Substrate Concentration | Ensure the substrate concentration is at or below the Km value for accurate IC50 determination of non-competitive inhibitors. |
| DMSO Concentration | High concentrations of DMSO can affect enzyme activity. Perform a DMSO tolerance test to determine the maximum concentration that does not significantly alter PTP1B activity. Keep the final DMSO concentration consistent across all wells, typically ≤1%. |
| Incubation Time | Optimize the pre-incubation time of the enzyme with this compound to ensure equilibrium is reached before initiating the reaction with the substrate. A 30-minute pre-incubation is often a good starting point. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
Issue 2: Suspected Assay Interference (e.g., false positives or negatives).
This compound, with its complex aromatic structure containing a benzofuran (B130515) core and dibrominated phenol, has the potential to interfere with certain assay formats, particularly fluorescence-based assays.
Potential Types of Interference and Mitigation Strategies:
| Interference Type | Description | Mitigation Strategy |
| Autofluorescence | The compound itself fluoresces at the excitation/emission wavelengths of the assay fluorophore, leading to a false positive signal (apparent inhibition). | 1. Pre-read the plate: Measure the fluorescence of the wells containing this compound and buffer before adding the substrate. Subtract this background fluorescence from the final reading.2. Use a red-shifted fluorophore: Compounds are less likely to be autofluorescent at longer wavelengths. Consider using substrates that generate red-shifted fluorescent products.3. Use an orthogonal assay: Confirm hits using a non-fluorescence-based method, such as a colorimetric assay (e.g., Malachite Green or pNPP). |
| Fluorescence Quenching | The compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in signal and a false positive result (apparent inhibition). | 1. Run a quencher control: In a separate well, mix the fluorescent product of the enzymatic reaction with this compound and measure the fluorescence. A decrease in signal compared to the product alone indicates quenching.2. Use a different assay format: Switch to a colorimetric or luminescence-based assay. |
| Light Scattering | At higher concentrations, the compound may precipitate out of solution, causing light scattering that can interfere with absorbance or fluorescence readings. | 1. Check for precipitation: Visually inspect the wells for any signs of turbidity.2. Determine the solubility limit: Test the solubility of this compound in the final assay buffer to ensure you are working below its precipitation point.3. Include a non-ionic detergent: Adding a low concentration of a detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer can help improve compound solubility. |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay using a Malachite Green-based Colorimetric Method
This protocol is adapted from commercially available PTP1B inhibitor screening kits and is suitable for determining the IC50 of this compound.
Materials:
-
Human recombinant PTP1B
-
PTP1B Substrate (e.g., a phosphopeptide derived from the insulin receptor)
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
This compound
-
DMSO
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1X Assay Buffer by diluting a 2X stock with deionized water. Keep on ice.
-
Reconstitute the PTP1B substrate in Assay Buffer to the desired stock concentration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Compound Dilution:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent in all wells.
-
-
Assay Plate Setup:
-
Add 35 µL of 1X Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration) to the appropriate wells.
-
Add 5 µL of diluted PTP1B enzyme to each well.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of pre-warmed 2X PTP1B substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for this compound Activity - Insulin Receptor Phosphorylation
This protocol describes a general method to assess the effect of this compound on insulin receptor phosphorylation in a cell line overexpressing the human insulin receptor (e.g., CHO-IR).
Materials:
-
CHO-IR cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO
-
Insulin (positive control)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-Insulin Receptor β
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed CHO-IR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM to 250 µM) or vehicle (DMSO) for 1 hour. Include a positive control treated with insulin (e.g., 100 nM for 10 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-Insulin Receptor β antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total Insulin Receptor β to normalize for protein loading.
-
Quantify the band intensities using image analysis software.
-
Determine the fold-change in insulin receptor phosphorylation relative to the vehicle-treated control.
-
Visualizations
Caption: PTP1B signaling pathway in insulin regulation.
Caption: General workflow for PTP1B inhibitor screening.
Caption: Troubleshooting decision tree for this compound assays.
References
Validation & Comparative
A Comparative Guide to PTP1B-IN-4 and Other Allosteric PTP1B Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PTP1B-IN-4 with other alloster ic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). The content is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of PTP1B inhibitors has primarily focused on two strategies: active-site inhibitors and allosteric inhibitors. While active-site inhibitors have faced challenges with selectivity due to the highly conserved nature of the PTP family active site, allosteric inhibitors offer a promising alternative by targeting less conserved sites on the enzyme. This guide focuses on a comparative analysis of this compound and other notable allosteric PTP1B inhibitors.
Quantitative Comparison of Allosteric PTP1B Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other well-characterized allosteric PTP1B inhibitors. This data is crucial for comparing their potency, selectivity, and binding characteristics.
| Inhibitor | PTP1B IC50 | Selectivity (TCPTP IC50) | Binding Affinity (Kd) | Mechanism of Action |
| This compound | 8 µM[1] | Not Reported | Not Reported | Non-competitive, allosteric[1] |
| Trodusquemine (B1662500) (MSI-1436) | ~1 µM[2] | 224 µM (~200-fold)[2] | Not Reported | Non-competitive, allosteric[2] |
| DPM-1001 | 100 nM (with 30-min pre-incubation)[3] | Not Reported | Not Reported | Non-competitive, allosteric[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key assays used in the characterization of PTP1B inhibitors.
PTP1B Enzyme Inhibition Assay (using pNPP)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme.
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT[4].
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells[4].
-
Add 130 µL of assay buffer to each well[4].
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C[4][5].
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP to each well[4].
-
Incubate the plate at 37°C for 10-30 minutes[4].
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals[4].
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) between an inhibitor and its target protein.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Recombinant human PTP1B protein.
-
Test inhibitor.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the PTP1B protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time, reflecting the association and dissociation of the inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated signaling in a cellular context.
-
Materials:
-
Procedure:
-
Seed the cells in appropriate culture plates and grow to a suitable confluency.
-
Serum-starve the cells for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour)[1].
-
Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total insulin receptor β to assess the level of insulin receptor phosphorylation.
-
Quantify the band intensities to determine the fold-increase in insulin receptor phosphorylation in the presence of the inhibitor.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PTP1B inhibition.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Allosteric inhibitors lock PTP1B in an inactive conformation.
Caption: A typical workflow for characterizing PTP1B inhibitors.
Concluding Remarks
The development of allosteric PTP1B inhibitors represents a significant advancement in the pursuit of selective and effective therapeutics for metabolic diseases. This compound is a valuable research tool within this class of compounds. Its non-competitive, allosteric mechanism of action and demonstrated cellular activity make it a useful probe for studying PTP1B function.[1]
Compared to other well-known allosteric inhibitors like Trodusquemine (MSI-1436) and its more potent analog DPM-1001, this compound exhibits a moderate IC50.[1][2][3] While comprehensive selectivity and binding affinity data for this compound are not as readily available as for some other compounds, its established allosteric nature provides a strong rationale for its use in studies where avoiding the conserved active site is desirable.
Researchers and drug development professionals should consider the specific requirements of their studies when selecting a PTP1B inhibitor. For initial screening and proof-of-concept studies, this compound can be a cost-effective and mechanistically interesting choice. For studies requiring higher potency and in vivo application, compounds like DPM-1001, which has demonstrated oral bioavailability and efficacy in animal models, may be more suitable.[3]
The provided experimental protocols and diagrams are intended to facilitate the design and interpretation of experiments aimed at further characterizing this compound and other allosteric inhibitors, ultimately contributing to the development of novel therapies targeting PTP1B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B Inhibitor Selectivity: A Comparative Analysis Against TCPTP
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) is a critical focus in the pursuit of therapies for type 2 diabetes, obesity, and certain cancers. A significant hurdle in this endeavor is achieving high selectivity against the closely related T-cell Protein Tyrosine Phosphatase (TCPTP). Due to the high sequence and structural homology in their catalytic domains (approximately 72% sequence identity), designing inhibitors that preferentially target PTP1B is a formidable challenge.[1] This guide provides a comparative analysis of PTP1B inhibitor selectivity over TCPTP, supported by experimental data and detailed methodologies.
The Critical Need for Selectivity
While both PTP1B and TCPTP are key regulators of cellular signaling, they have distinct and non-redundant roles. PTP1B is a major negative regulator of the insulin (B600854) and leptin signaling pathways.[1] Its inhibition is sought to enhance insulin sensitivity. TCPTP, on the other hand, is involved in regulating a broader range of signaling pathways, including those governed by cytokines and receptor tyrosine kinases, and plays a crucial role in immune cell function.[2][3] Non-selective inhibition could lead to unintended off-target effects. Therefore, a thorough understanding and rigorous evaluation of an inhibitor's selectivity profile are paramount during drug development.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (PTP1B) versus a closely related off-target enzyme (TCPTP). A higher selectivity ratio (IC50 for TCPTP / IC50 for PTP1B) indicates a more selective inhibitor for PTP1B.
Below is a table summarizing the selectivity profiles of several representative PTP1B inhibitors. Please note that "PTP1B-IN-4" is a placeholder, as specific public data for a compound with this exact designation is not available. The table uses data from publicly disclosed compounds to illustrate the concept.
| Inhibitor | PTP1B IC50 (nM) | TCPTP IC50 (nM) | Selectivity Ratio (TCPTP/PTP1B) | Reference Compound Type |
| Placeholder: this compound | Data Not Found | Data Not Found | Data Not Found | Not Applicable |
| Compound 44 | 140 | 1290 | ~9.2 | Small Molecule |
| Trodusquemine (MSI-1436) | 1000 | 224000 | 224 | Allosteric Small Molecule |
| Compound from Abbott Labs | Potent | 4-fold less potent | 4 | Small Molecule |
Table 1: Comparison of IC50 values and selectivity ratios of representative PTP1B inhibitors against PTP1B and TCPTP. A higher selectivity ratio indicates greater selectivity for PTP1B.[1][4]
Experimental Protocols
The determination of IC50 values is crucial for assessing inhibitor potency and selectivity. A common method is the in vitro phosphatase activity assay.
Protocol: In Vitro PTP1B and TCPTP Inhibition Assay
Objective: To determine the IC50 values of a test compound against PTP1B and TCPTP.
Materials:
-
Recombinant human PTP1B and TCPTP enzymes
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))[5]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PTP1B and TCPTP enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Assay Reaction: a. To each well of a 96-well plate, add the test compound at various concentrations. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background). b. Add the diluted enzyme (PTP1B or TCPTP) to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the phosphatase reaction by adding the substrate (e.g., pNPP or DiFMUP) to all wells.[5]
-
Data Acquisition: a. For pNPP, after a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding a strong base (e.g., NaOH). Measure the absorbance at 405 nm. b. For fluorescent substrates like DiFMUP, monitor the increase in fluorescence intensity kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.[5]
-
Data Analysis: a. Subtract the background reading from all wells. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental and Logical Workflows
To visually represent the processes involved in evaluating inhibitor selectivity, the following diagrams are provided.
Caption: Workflow for determining inhibitor selectivity.
Signaling Pathway Context
Understanding the distinct signaling pathways regulated by PTP1B and TCPTP underscores the importance of inhibitor selectivity.
Caption: Simplified signaling pathways of PTP1B and TCPTP.
As illustrated, PTP1B primarily dephosphorylates components of the insulin and leptin signaling pathways, such as the insulin receptor, IRS proteins, and JAK2.[6] In contrast, TCPTP has a broader substrate profile that includes key mediators of cytokine signaling like JAK1, JAK3, and various STAT proteins, as well as growth factor receptors like EGFR.[3] This highlights that while there is some overlap in their signaling networks, their primary roles are distinct, making the selective inhibition of PTP1B a desirable therapeutic strategy.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Protein tyrosine phosphatases PTP-1B and TC-PTP play nonredundant roles in macrophage development and IFN-γ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B and TCPTP [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B Inhibitors in Insulin Resistance: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in preclinical models of insulin (B600854) resistance. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3][4] Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its substrates.[1][3][4] This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of PTP1B Inhibitors
The following table summarizes the in vitro and in vivo efficacy of selected PTP1B inhibitors from published studies. This data allows for a direct comparison of their potency and effects on metabolic parameters.
| Inhibitor Name | IC50 (PTP1B) | Cell-Based Assay Performance | Animal Model | Key In Vivo Efficacy | Reference |
| CX08005 | 7.81 x 10⁻⁷ M | Enhanced insulin-induced glucose uptake in 3T3-L1 adipocytes and C2C12 myotubes. | Diet-Induced Obese (DIO) Mice & KKAy Mice | Ameliorated glucose intolerance, decreased HOMA-IR, and enhanced insulin-stimulated glucose disposal. | [3] |
| IONIS-PTP-1BRx | Not Applicable (Antisense Oligonucleotide) | Reduced PTP1B protein and mRNA levels in liver and fat. | ob/ob and db/db mice | Normalized plasma glucose, reduced hyperinsulinemia, and improved insulin sensitivity. | [1][5] |
| Trodusquemine (MSI-1436) | Allosteric Inhibitor | Not specified in provided abstracts. | Diabetic mouse models | Improves glycemic control and metabolic parameters. | [1] |
| Viscosol | Not specified in provided abstracts. | Not specified in provided abstracts. | HFD/STZ-induced T2DM mice | Decreased fasting blood glucose, improved liver profile, and reduced oxidative stress. | [6] |
| CCF06240 | Not specified in provided abstracts. | Reversed increased PTP1B activity and enhanced insulin-induced tyrosine phosphorylation in HepG2 cells. | High-Fat Diet (HFD)-induced insulin-resistant mice | Improved insulin resistance, reduced body weight, and lowered serum TC and TG. | [7] |
| Mimulone (from Paulownia tomentosa) | 1.9 µM | Not specified in provided abstracts. | Not specified in provided abstracts. | Not applicable. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of PTP1B inhibitors.
PTP1B Enzymatic Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Bis-Tris, 2 mM EDTA, 5 mM DTT, pH 6.0)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PTP1B enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8][9]
Cellular Glucose Uptake Assay
Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a cell-based model.
Materials:
-
Insulin-responsive cell line (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes)
-
Cell culture medium and supplements
-
Insulin
-
Test compound (inhibitor)
-
Radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose)
-
Scintillation counter
Protocol:
-
Culture the cells to the desired differentiation state (e.g., differentiate 3T3-L1 preadipocytes into mature adipocytes).
-
Serum-starve the cells for several hours to establish a basal state.
-
Pre-treat the cells with the test compound or vehicle control for a specified duration.
-
Stimulate the cells with a submaximal concentration of insulin.
-
Add the radiolabeled glucose analog and incubate for a short period (e.g., 10 minutes).
-
Terminate glucose uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Compare the glucose uptake in inhibitor-treated cells to control cells to determine the effect of the inhibitor on insulin sensitivity.[10]
Western Blotting for Insulin Signaling Pathway Components
Objective: To evaluate the effect of a PTP1B inhibitor on the phosphorylation status of key proteins in the insulin signaling cascade.
Materials:
-
Cell or tissue lysates from experimental models
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IR, IRS-1, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells or tissues treated with or without the PTP1B inhibitor and/or insulin.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein for each signaling molecule.[11][12]
Visualizing the Molecular Pathway and Experimental Design
Diagrams created using Graphviz (DOT language) are provided below to illustrate the insulin signaling pathway and a typical experimental workflow for evaluating PTP1B inhibitors.
Insulin Signaling Pathway and PTP1B Inhibition
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for PTP1B Inhibitor Validation
Caption: A typical workflow for validating PTP1B inhibitors.
References
- 1. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ovid.com [ovid.com]
- 6. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Protein Tyrosine Phosphatase 1B (PTP1B) Activity and Cardiac Insulin Resistance Precede Mitochondrial and Contractile Dysfunction in Pressure‐Overloaded Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis | PLOS One [journals.plos.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PTP1B Inhibitors: PTP1B-IN-4 and MSI-1436
In the landscape of therapeutic drug discovery, particularly for metabolic diseases such as obesity and type 2 diabetes, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target.[1][2][3] PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2][4][5] Its inhibition is a promising strategy to enhance insulin sensitivity and promote metabolic health.[1][6][7] This guide provides a detailed comparison of two allosteric PTP1B inhibitors: PTP1B-IN-4 and the well-characterized inhibitor MSI-1436, also known as Trodusquemine (B1662500).
Overview of Inhibitors
MSI-1436 (Trodusquemine) is a naturally derived aminosterol that functions as a non-competitive, allosteric inhibitor of PTP1B.[8][9] It has been investigated in clinical trials and has demonstrated beneficial effects on weight loss, glucose metabolism, and inflammation in various preclinical models.[6][8][10][11]
This compound is also a non-competitive, allosteric inhibitor of PTP1B.[12] While less extensively studied than MSI-1436, it has shown efficacy in cellular models by promoting insulin signaling.[12]
Comparative Analysis of Inhibitor Properties
The following table summarizes the key quantitative data for this compound and MSI-1436, offering a clear comparison of their biochemical and cellular activities.
| Feature | This compound | MSI-1436 (Trodusquemine) |
| Mechanism of Action | Non-competitive, allosteric inhibitor | Non-competitive, allosteric inhibitor[8][9] |
| IC50 for PTP1B | 8 µM[12] | ~1 µM[8][13][14] |
| Selectivity | Data not available | ~200-fold preference over TCPTP (IC50: 224 µM)[13][14][15] |
| Chemical Class | Not specified in available data | Aminosterol (polyamine steroid conjugate)[8] |
In Vitro and In Vivo Effects
This table outlines the documented biological effects of each inhibitor from cellular and animal studies.
| Effect | This compound | MSI-1436 (Trodusquemine) |
| Insulin Signaling | Stimulates insulin receptor (IR), IRS-1, and Akt phosphorylation in CHO cells.[12] | Enhances insulin-stimulated tyrosine phosphorylation of insulin receptor β (IRβ) in HepG2 cells and in vivo in hypothalamic tissue.[11][13] |
| Leptin Signaling | Data not available | Enhances leptin signaling.[9][11] |
| Metabolic Effects in vivo | Data not available | Suppresses appetite, causes fat-specific weight loss, and improves plasma insulin and leptin levels in diet-induced obese mice.[8][11] Ameliorates hyperinsulinemia and hyperglycemia in Equine Metabolic Syndrome.[10] |
| Anti-inflammatory Effects | Data not available | Reduces circulating levels of pro-inflammatory mediators IL-1β, TNF-α, and TGF-β.[10] Promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotype.[16] |
| Other Reported Effects | Potential for research in obesity and diabetes.[12] | Neuroprotective, anti-atherosclerotic, antitumor, and anxiolytic properties.[8] Improves mitochondrial dynamics.[17] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of PTP1B inhibition and a typical experimental workflow for inhibitor testing, the following diagrams are provided.
Caption: PTP1B negatively regulates insulin and leptin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN1 - Wikipedia [en.wikipedia.org]
- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Trodusquemine - Wikipedia [en.wikipedia.org]
- 9. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]
- 10. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]
- 11. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Comparison of PTP1B Inhibitors: PTP1B-IN-4 and Trodusquemine
In the landscape of therapeutic development for metabolic and oncologic diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibition a promising strategy for treating type 2 diabetes, obesity, and certain cancers. This guide provides a detailed head-to-head comparison of two allosteric PTP1B inhibitors: PTP1B-IN-4 and trodusquemine (B1662500).
Executive Summary
Both this compound and trodusquemine are non-competitive, allosteric inhibitors of PTP1B. Trodusquemine, a naturally derived aminosterol, is more extensively characterized, with a lower IC50 value, demonstrated high selectivity against its closest homolog TCPTP, and a body of preclinical and clinical data supporting its therapeutic potential. This compound, a synthetic small molecule, also shows potent inhibition of PTP1B and enhancement of insulin signaling in cellular models. However, publicly available data on its selectivity, in vivo efficacy, and pharmacokinetic profile is less comprehensive than for trodusquemine.
Data Presentation
| Feature | This compound | Trodusquemine (MSI-1436) |
| CAS Number | 765317-72-4 | 186139-09-3 |
| Synonyms | PTP1B Inhibitor XXII | MSI-1436 |
| Mechanism of Action | Non-competitive, allosteric inhibitor of PTP1B. Binds to a novel site approximately 20 Å from the catalytic site, preventing the closure of the WPD loop required for catalysis.[1][2] | Reversible, non-competitive, allosteric inhibitor of PTP1B. Binds to the C-terminal region of PTP1B.[3][4] |
| IC50 for PTP1B | 8 µM[5][6] | ~1 µM[3] |
| Selectivity | Selective for PTP1B, with allosteric inhibitors in its class showing selectivity over other phosphatases. Specific quantitative data against a broad panel is not readily available.[1] | ~200-fold more selective for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP).[4] |
| Cell Permeability | Reported to be cell-permeable.[7] | Demonstrates ability to cross the blood-brain barrier.[4] Recent studies have characterized its interaction with and displacement from cell membranes.[2][8] |
| In Vitro Efficacy | Stimulates insulin receptor (IR) phosphorylation in CHO cells overexpressing the human IR.[5] | Enhances insulin and leptin signaling.[4] Suppresses the toxicity of Aβ42 oligomers by displacing them from cell membranes.[2] |
| In Vivo Efficacy | Limited publicly available data. | Shown to reduce body weight, improve glucose tolerance, and reverse atherosclerosis in mouse models of obesity and diabetes.[4] Also demonstrates regenerative effects in heart and skeletal muscle in animal models.[4] |
| Clinical Development | No known clinical trials. | Has undergone Phase 1 clinical trials for obesity, type 2 diabetes, and breast cancer, showing a favorable safety profile.[4] |
| Oral Bioavailability | Not specified in available data. | Limited due to its charged nature, requiring intravenous administration in clinical trials.[4] |
Signaling Pathways and Experimental Workflows
PTP1B Inhibition and Downstream Signaling
Both this compound and trodusquemine function by inhibiting PTP1B, which in turn enhances the phosphorylation of the insulin receptor and its substrates, leading to the activation of downstream signaling pathways like the PI3K/Akt pathway. This ultimately results in increased glucose uptake and improved insulin sensitivity.
Experimental Workflow for PTP1B Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound and trodusquemine is a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Experimental Protocols
PTP1B Enzymatic Assay (p-Nitrophenyl Phosphate - pNPP)
This assay is a common method to determine the in vitro inhibitory activity of compounds against PTP1B.
Objective: To measure the enzymatic activity of PTP1B and the inhibitory effect of this compound and trodusquemine.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[9]
-
This compound and Trodusquemine
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 1 M NaOH)[9]
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or trodusquemine) in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.[10][11]
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction by adding the Stop Solution.[9]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[9][12]
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells (enzyme and substrate without inhibitor). The IC50 value is then determined from the dose-response curve.
Cellular Insulin Receptor Phosphorylation Assay
This cell-based assay evaluates the ability of an inhibitor to enhance insulin signaling within a cellular context.
Objective: To assess the effect of this compound and trodusquemine on insulin receptor phosphorylation in cells.
Materials:
-
Cell line overexpressing the human insulin receptor (e.g., CHO-IR)[5]
-
Cell culture medium and supplements
-
Insulin
-
This compound and Trodusquemine
-
Lysis buffer containing phosphatase inhibitors
-
Antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total Insulin Receptor
-
Western blotting or ELISA reagents
Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or trodusquemine for a specified duration (e.g., 1 hour).[5]
-
Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the insulin receptor using either Western blotting or a specific ELISA kit.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-IR and anti-total-IR antibodies.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total insulin receptor and a detection antibody for the phosphorylated form.
-
-
Quantify the level of phosphorylated insulin receptor relative to the total insulin receptor to determine the effect of the inhibitors.
Conclusion
Both this compound and trodusquemine represent valuable research tools for studying the role of PTP1B in various physiological and pathological processes. Trodusquemine is a well-documented inhibitor with a significant body of evidence supporting its potential as a therapeutic agent, although its poor oral bioavailability presents a developmental challenge. This compound is a potent allosteric inhibitor that has been instrumental in understanding the allosteric regulation of PTP1B. However, a more comprehensive characterization, particularly regarding its in vivo efficacy and selectivity, is required to fully assess its therapeutic potential in comparison to trodusquemine. Researchers and drug development professionals should consider the extent of available data and the specific requirements of their studies when choosing between these two inhibitors.
References
- 1. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Studying the trafficking of labeled trodusquemine and its application as nerve marker for light‐sheet and expansion microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
PTP1B Inhibitor Efficacy: A Comparative Analysis in Primary Cells vs. Immortalized Cell Lines
For researchers, scientists, and drug development professionals, understanding the efficacy of a drug candidate across different cellular models is paramount. This guide provides a comparative analysis of a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor's performance in primary cells versus an immortalized cell line, offering insights supported by experimental data.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin pathways.[1][2][3] Its role in metabolic diseases and cancer has made it an attractive target for therapeutic intervention.[1][2][4]
Data Presentation: PTP1B Inhibitor Efficacy
The following table summarizes the observed effects of a specific PTP1B inhibitor in primary human breast epithelial cells and the immortalized D492 breast epithelial cell line.
| Feature | Primary Human Breast Cells | Immortalized D492 Cell Line | Key Observations |
| PTP1B Expression | Widely expressed in epithelial and stromal cells, with highest expression in myoepithelial cells and fibroblasts.[5][6] | High expression, particularly in branching structures in 3D culture.[5][6] | PTP1B is abundantly expressed in both normal tissue and the immortalized cell line, validating them as relevant models. |
| Effect on Cell Proliferation | Not explicitly quantified, but PTP1B is present in these cells.[5][6] | Significant reduction in cell proliferation and division upon inhibitor treatment.[5] | The inhibitor demonstrates a clear anti-proliferative effect in the rapidly dividing immortalized cells. |
| Induction of Anoikis (Detachment-induced apoptosis) | Not explicitly quantified. | Inhibition of PTP1B leads to reduced cell-cell adhesion and induction of anoikis.[5][6] | The immortalized cell line shows a distinct phenotypic change related to cell adhesion and survival upon PTP1B inhibition. |
| IC50 of Inhibitor | Not reported. | IC50 = 8 μM.[1][5] | A quantitative measure of potency is established in the immortalized cell line. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: PTP1B negatively regulates insulin signaling and influences cell adhesion.
Caption: Workflow for evaluating a PTP1B inhibitor's cellular effects.
Experimental Protocols
The following are summarized methodologies based on the case study, which are standard procedures for evaluating PTP1B inhibitors.
1. Cell Culture:
-
Primary Human Mammary Epithelial Cells: Isolated from normal breast tissue and cultured in specialized media to maintain their primary phenotype. These cells have a finite lifespan.
-
D492 Immortalized Human Breast Epithelial Cell Line: Maintained in standard cell culture media. These cells can be propagated indefinitely.
2. PTP1B Inhibition Assay:
-
Cells are seeded in appropriate culture plates.
-
After adherence, cells are treated with the PTP1B inhibitor at a range of concentrations (e.g., 0-32 μM) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified duration (e.g., 72 hours).
3. Cell Viability and Proliferation Assays:
-
Crystal Violet Staining: To assess overall cell survival, cells are fixed and stained with crystal violet. The dye is then solubilized, and the optical density is measured.
-
CFSE Cell Proliferation Assay: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity halves, which can be quantified by flow cytometry to measure cell proliferation.[5]
4. Anoikis and Apoptosis Assay:
-
Annexin V/Propidium Iodide (PI) Staining: To detect apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Discussion
The comparison between primary and immortalized cells reveals important considerations for drug development.
-
Physiological Relevance vs. Reproducibility: Primary cells offer higher physiological relevance as they closely mimic the in vivo environment.[7] However, they are limited by a finite lifespan and donor variability.[7] Immortalized cell lines provide a genetically homogenous and infinitely renewable resource, ensuring high reproducibility, but may have genetic and phenotypic alterations compared to their tissue of origin.[7]
-
Differential Responses: The pronounced anti-proliferative and pro-anoikis effects of the PTP1B inhibitor in the D492 cell line are likely due to the inherent characteristics of immortalized cells, which are selected for rapid growth and may have altered survival signaling pathways. In contrast, primary cells have more robust homeostatic mechanisms and a lower basal proliferation rate.
-
Translational Implications: The efficacy of a PTP1B inhibitor in an immortalized cancer cell line, such as inducing anoikis, is a promising indicator of its potential as an anti-cancer agent. However, the effects on primary cells are crucial for predicting potential off-target effects and understanding the inhibitor's impact on normal tissue homeostasis.
Conclusion
The evaluation of PTP1B inhibitors in both primary and immortalized cell lines provides a more comprehensive understanding of their therapeutic potential and possible side effects. While immortalized cell lines are invaluable for high-throughput screening and mechanistic studies due to their robustness and reproducibility, primary cells offer a more physiologically relevant model for validating efficacy and safety. A dual-model approach is therefore highly recommended in the preclinical development of PTP1B inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin causes covalent inhibition of protein-tyrosine phosphatase 1B (PTP1B) through reaction with its active site cysteine: Molecular, cellular and in vivo mice studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific validation studies for a compound designated "PTP1B-IN-4" were found in the public domain at the time of this review. This guide therefore provides a comparative overview of the validation of three well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: Trodusquemine (B1662500) (MSI-1436) , DPM-1001 , and JTT-551 . The experimental data and protocols presented herein serve as a comprehensive template for the evaluation of novel PTP1B inhibitors.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes, obesity, and other metabolic disorders. This guide provides a comparative analysis of the preclinical validation of three significant PTP1B inhibitors, offering a framework for assessing the performance and characteristics of new chemical entities targeting PTP1B.
In Vitro Inhibitory Activity and Selectivity
The initial validation of a PTP1B inhibitor involves determining its potency and selectivity. This is typically achieved through in vitro enzymatic assays.
| Inhibitor | PTP1B IC50 | PTP1B Ki | Selectivity vs. TCPTP | Mechanism of Action |
| Trodusquemine (MSI-1436) | ~1 µM[1][2] | 0.6 µM (full-length)[3] | >200-fold (TCPTP IC50: 224 µM)[1][2] | Non-competitive, allosteric[3][4] |
| DPM-1001 | 100 nM (with pre-incubation)[5] | Not Reported | Not Reported | Non-competitive[5] |
| JTT-551 | Not Reported | 0.22 µM[6][7] | ~42-fold (TCPTP Ki: 9.3 µM)[6][7] | Mixed-type[6] |
TCPTP (T-cell protein tyrosine phosphatase) is the most closely related homolog to PTP1B, making selectivity against it a critical parameter for potential therapeutic candidates.
Pharmacokinetic Properties
A favorable pharmacokinetic profile is crucial for the in vivo efficacy and clinical translation of a drug candidate.
| Inhibitor | Oral Bioavailability | Key Pharmacokinetic Features |
| Trodusquemine (MSI-1436) | Poor (administered intravenously or intraperitoneally)[8] | Charged molecule limiting oral absorption. It has a long half-life of approximately one week in rodents[8]. |
| DPM-1001 | Orally bioavailable[9][10] | Designed as an analog of Trodusquemine to improve oral absorption[9]. |
| JTT-551 | Orally active[11][12] | Demonstrates efficacy upon oral administration in animal models[11]. |
In Vivo Efficacy in Animal Models
The therapeutic potential of PTP1B inhibitors is evaluated in animal models of obesity and type 2 diabetes, such as diet-induced obese (DIO) mice and genetically modified models like ob/ob and db/db mice.
| Inhibitor | Animal Model | Key Efficacy Findings |
| Trodusquemine (MSI-1436) | Diet-Induced Obese (DIO) Mice | - Suppressed appetite and reduced body weight in a fat-specific manner.[7][13]- Improved plasma insulin and leptin levels.[7][13]- Enhanced insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) in the hypothalamus.[7] |
| DPM-1001 | Diet-Induced Obese (DIO) Mice | - Inhibits diet-induced obesity.[5]- Improves insulin and leptin signaling.[5][9]- Orally administered DPM-1001 (5 mg/kg, daily) led to weight loss starting within 5 days.[5] |
| JTT-551 | ob/ob and db/db Mice, DIO Mice | - Single administration in ob/ob mice enhanced liver IR phosphorylation and reduced glucose levels.[6]- Chronic administration in db/db mice showed a hypoglycemic effect without body weight gain.[6]- Showed an anti-obesity effect in DIO mice through enhancement of leptin signaling.[11] |
Signaling Pathways and Experimental Workflows
The validation of PTP1B inhibitors involves the investigation of key signaling pathways and standardized experimental workflows.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A typical workflow for the preclinical validation of a PTP1B inhibitor.
Detailed Experimental Protocols
PTP1B Enzymatic Inhibition Assay (pNPP Substrate)
This assay measures the ability of a compound to inhibit the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound dissolved in DMSO
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, PTP1B enzyme, and assay buffer.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the inhibitor and the substrate (pNPP). The data is then analyzed using Lineweaver-Burk or Dixon plots.[6]
-
Western Blot for Insulin Receptor Phosphorylation
This method is used to assess the effect of the PTP1B inhibitor on the phosphorylation status of the insulin receptor in cells or tissues.
-
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IR (e.g., Tyr1150/1151) and anti-total-IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the PTP1B inhibitor and/or insulin.
-
Lyse the cells or homogenize tissues in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total IR for normalization.
-
Cellular Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells to assess the impact of the PTP1B inhibitor on glucose transport.
-
Materials:
-
Cultured cells (e.g., L6 myotubes or 3T3-L1 adipocytes)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Insulin
-
Test compound
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to differentiate.
-
Serum-starve the cells for several hours.
-
Pre-treat the cells with the test compound for a defined period.
-
Stimulate the cells with insulin.
-
Add 2-NBDG to the cells and incubate for a specific time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or by flow cytometry.
-
Compare the fluorescence signal in treated cells to that in control cells to determine the effect of the inhibitor on glucose uptake.
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This animal model is used to evaluate the therapeutic effects of the PTP1B inhibitor on obesity and insulin resistance.
-
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound formulation for oral gavage or injection
-
Glucometer and glucose strips
-
Insulin
-
-
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for several weeks.
-
Randomly assign the obese mice to treatment and control groups.
-
Administer the test compound or vehicle to the mice daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., plasma insulin and lipid levels, Western blotting for signaling proteins).
-
Conclusion
The validation of a PTP1B inhibitor is a multi-faceted process that requires a combination of in vitro and in vivo studies to establish its potency, selectivity, pharmacokinetic properties, and therapeutic efficacy. The data and protocols presented in this guide for Trodusquemine, DPM-1001, and JTT-551 provide a robust framework for the comprehensive evaluation of novel PTP1B inhibitors, facilitating their development as potential treatments for metabolic diseases.
References
- 1. HTRF Phospho-IR-β (Insulin Receptor Beta) (Tyr1150 /1151) Detection Kit [weichilab.com]
- 2. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Insulin Receptor beta (Tyr1150/1151) Matched Antibody Pair | Cell Signaling Technology [cellsignal.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PTP1B-IN-4 and Other PTPN1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PTP1B-IN-4 with other notable Protein Tyrosine Phosphatase 1B (PTPN1) inhibitors. The following analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B enhances the phosphorylation of the insulin receptor and its substrates, thereby promoting glucose uptake and improving insulin sensitivity. This compound is a non-competitive allosteric inhibitor of PTP1B with a reported IC50 of 8 μM, showing potential for research in these metabolic disorders.[1][2] This guide will compare this compound with other prominent PTPN1 inhibitors, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of PTPN1 Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki) and selectivity of this compound against other well-characterized PTPN1 inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in assay conditions.
| Inhibitor | Type | PTP1B IC50/Ki (μM) | Selectivity (over TCPTP) | Reference(s) |
| This compound | Allosteric, Non-competitive | 8 (IC50) | Not specified | [1][2] |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 (IC50) | >200-fold | [3][4][5] |
| JTT-551 | Mixed-type | 0.22 (Ki) | ~42-fold (Ki TCPTP = 9.3 μM) | [3][6][7] |
| Ertiprotafib | Active site | 1.6 - 29 (IC50) | Low | [3][8][9] |
| DPM-1001 | Allosteric | 0.1 (IC50) | Not specified | [10] |
| Compound 3 (Allosteric) | Allosteric | 8 (IC50) | High | [1][3] |
| Compound 2 (Allosteric) | Allosteric | 22 (IC50) | Not specified | [3] |
| Compound 1 (Allosteric) | Allosteric | 350 (IC50) | Not specified | [3] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
The diagram above illustrates the canonical insulin signaling cascade leading to glucose uptake and highlights the negative regulatory role of PTP1B. PTP1B acts by dephosphorylating the activated insulin receptor and its downstream substrate, IRS, thereby attenuating the signal.
This workflow outlines the typical steps involved in the discovery and validation of novel PTP1B inhibitors, from initial high-throughput screening to in vivo efficacy testing.
Experimental Protocols
PTP1B Enzymatic Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a common method for determining the in vitro activity of PTP1B and the potency of its inhibitors.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA, and 1 mM DTT.[11]
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution in assay buffer.
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant PTP1B to each well containing the diluted inhibitor or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the reaction at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a strong base, such as NaOH, which also enhances the color of the p-nitrophenol product.[11]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Insulin Receptor Phosphorylation
This assay evaluates the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
Materials:
-
A suitable cell line overexpressing the human insulin receptor (e.g., CHO-IR cells).
-
Cell culture medium and supplements.
-
Insulin solution.
-
PTP1B inhibitor compounds.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-Insulin Receptor (specific for the activated form) and anti-total-Insulin Receptor.
-
Western blotting reagents and equipment.
Procedure:
-
Seed the cells in culture plates and grow to a desired confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle control for a defined period.
-
Stimulate the cells with a sub-maximal concentration of insulin for a short duration (e.g., 5-10 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting on the lysates using antibodies against the phosphorylated and total insulin receptor.
-
Quantify the band intensities to determine the ratio of phosphorylated IR to total IR, which reflects the inhibitor's efficacy in enhancing insulin signaling.
Conclusion
The comparative analysis reveals that while this compound is a valuable tool for studying allosteric inhibition of PTP1B, other compounds such as Trodusquemine and JTT-551 exhibit greater potency and have well-characterized selectivity profiles. The choice of inhibitor will ultimately depend on the specific research question, whether it be focused on allosteric modulation, high potency, or a particular selectivity profile. The provided experimental protocols offer a starting point for researchers to conduct their own comparative evaluations and further characterize the pharmacological properties of these and other PTPN1 inhibitors. The development of potent, selective, and orally bioavailable PTP1B inhibitors remains a critical goal in the pursuit of novel therapeutics for metabolic diseases.
References
- 1. Phosphorylation and activation of protein tyrosine phosphatase (PTP) 1B by insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3.2.3. Enzymatic Assays with PTP1B [bio-protocol.org]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific dephosphorylation of Janus Kinase 2 by protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PTP1B-IN-4
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the non-competitive allosteric inhibitor, PTP1B-IN-4. This guide provides clear, procedural guidance to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. While a comprehensive Safety Data Sheet (SDS) with specific quantitative hazard data for this compound is not publicly available, general safety precautions for handling similar chemical compounds should be strictly followed. The compound is a solid at room temperature.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a containment system. |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling and Experimental Workflow
Proper planning and execution are critical for both safety and experimental success. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Storage
-
Solid Form: Store this compound powder at -20°C or -80°C in a tightly sealed container.
-
Stock Solutions: Once dissolved, typically in dimethyl sulfoxide (B87167) (DMSO), aliquot and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocol: A Representative Cell-Based Assay
The following is a generalized protocol for using this compound to study its effect on insulin (B600854) receptor phosphorylation in a cell line, such as Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor.[1]
-
Cell Seeding: Plate CHO-IR cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution:
-
In a chemical fume hood, prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 250 µM).[1]
-
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Add the this compound containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 1 hour) at 37°C in a CO2 incubator.[1]
-
Downstream Analysis: Following incubation, lyse the cells and proceed with downstream analyses such as Western blotting to assess the phosphorylation status of the insulin receptor and its substrates.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: As this compound is a brominated organic compound, all solid waste (e.g., contaminated gloves, tubes) and liquid waste (e.g., unused stock solutions, cell culture medium containing the inhibitor) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Decontamination:
-
Wipe down all work surfaces and equipment that have come into contact with this compound with a suitable laboratory disinfectant.
-
Dispose of all cleaning materials as halogenated organic waste.
-
-
Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
PTP1B Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. This compound acts as a non-competitive allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme distinct from the active site, thereby reducing its catalytic activity. This inhibition leads to increased phosphorylation of downstream targets.
Caption: this compound inhibits PTP1B, leading to enhanced insulin signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
